molecular formula C14H11ClN2O2 B11969900 n'-Benzoyl-2-chlorobenzohydrazide CAS No. 732-21-8

n'-Benzoyl-2-chlorobenzohydrazide

Cat. No.: B11969900
CAS No.: 732-21-8
M. Wt: 274.70 g/mol
InChI Key: RGVDCVBUPZZNAX-UHFFFAOYSA-N
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Description

N'-Benzoyl-2-chlorobenzohydrazide is a useful research compound. Its molecular formula is C14H11ClN2O2 and its molecular weight is 274.70 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

732-21-8

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N'-benzoyl-2-chlorobenzohydrazide

InChI

InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

RGVDCVBUPZZNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of n'-Benzoyl-2-chlorobenzohydrazide?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n'-Benzoyl-2-chlorobenzohydrazide is a chemical compound belonging to the hydrazide class of organic molecules. Hydrazides, characterized by the R-CO-NH-NH-R' functional group, are recognized for their diverse biological activities and are utilized as scaffolds in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on the chemical properties, synthesis, and potential biological relevance of this compound, drawing parallels from closely related analogs where direct data is unavailable.

Chemical and Physical Properties

Quantitative data for this compound is limited to predictions and data from commercial suppliers, which should be experimentally verified for research purposes.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClN₂O₂ChemSrc[1]
Molecular Weight 274.71 g/mol ChemSrc[1]
CAS Number 732-21-8ChemSrc[1]
Predicted Density 1.308 g/cm³ChemSrc
Predicted Boiling Point 523.7 °C at 760 mmHgChemSrc
Predicted Flash Point 270.5 °CChemSrc[1]
Predicted LogP 3.19660ChemSrc[1]
Predicted Exact Mass 274.05100 uChemSrc[1]

Synthesis

Proposed Experimental Protocol:

Materials:

  • 2-Chlorobenzohydrazide

  • Benzoyl chloride

  • Anhydrous pyridine or a similar non-protic base

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous base (e.g., pyridine, 1.1-1.5 equivalents) to the solution and stir at room temperature.

  • Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture. The reaction may be exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1M HCl), followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including solvent, temperature, and reaction time.

Spectroscopic Characterization

No experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For definitive structural confirmation, the synthesized compound would need to be characterized using these analytical techniques. The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 2-chlorobenzoyl and benzoyl rings, as well as signals for the N-H protons of the hydrazide linkage.

  • ¹³C NMR: Resonances for the carbonyl carbons and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.71 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of benzoylhydrazide derivatives has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. It is plausible that this compound may share some of these activities.

Logical Relationship for Investigating Biological Activity

The following diagram illustrates a logical workflow for the investigation of the potential biological activities of this compound.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_elucidation Mechanism of Action Studies synthesis Synthesis of this compound purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Assays (Bacteria, Fungi) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) characterization->enzyme cytotoxicity Cytotoxicity Assays (Cancer/Normal Cell Lines) characterization->cytotoxicity pathway Signaling Pathway Analysis antimicrobial->pathway target Target Identification enzyme->target cytotoxicity->pathway in_vivo In Vivo Efficacy Studies pathway->in_vivo target->in_vivo

References

An In-depth Technical Guide to n'-Benzoyl-2-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n'-Benzoyl-2-chlorobenzohydrazide, a chemical compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presented in a format tailored for scientific professionals.

Chemical Identity and Properties

This compound is identified by the CAS Number 732-21-8 .[1][2] Its molecular and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₄H₁₁ClN₂O₂
Molecular Weight 274.70 g/mol
Density 1.308 g/cm³
Boiling Point 523.7°C at 760 mmHg
Flash Point 270.5°C
Exact Mass 274.05100
LogP 3.19660
Index of Refraction 1.615

Synthesis of this compound

The synthesis of this compound typically proceeds through the acylation of a hydrazide. The logical workflow for its preparation involves the reaction between benzohydrazide and 2-chlorobenzoyl chloride.

General Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Benzohydrazide Benzohydrazide Acylation Acylation Benzohydrazide->Acylation 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl_chloride->Acylation Target_Compound This compound Acylation->Target_Compound

A diagram illustrating the synthetic pathway to this compound.
Experimental Protocol (Proposed)

Materials:

  • Benzohydrazide (CAS: 613-94-5)[1]

  • 2-Chlorobenzoyl chloride (CAS: 609-65-4)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

  • Preparation: A solution of benzohydrazide is prepared in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A tertiary amine base is added to the solution to act as an acid scavenger.

  • Reaction: The flask is cooled in an ice bath (0°C). A solution of 2-chlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the cooled benzohydrazide solution with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to yield pure this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of hydrazide and benzamide derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.

  • Antimicrobial and Anti-inflammatory Potential: Compounds structurally related to this compound, such as other benzoylhydrazide derivatives, have been investigated for their antimicrobial and anti-inflammatory properties.[3] For instance, certain amino acid-(N'-benzoyl) hydrazide derivatives have demonstrated antimicrobial activity comparable to ampicillin against S. aureus and E. coli.[4]

  • Antiprotozoal Activity: A series of N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against various protozoan parasites, including P. falciparum, the causative agent of malaria.[5]

  • Enzyme Inhibition: The hydrazide functional group is a key structural motif in many enzyme inhibitors. It is plausible that this compound could be investigated for similar activities.

It is important to note that these findings on related compounds do not directly represent the activity of this compound. They do, however, provide a strong rationale for its inclusion in screening libraries for drug discovery and development, particularly in the areas of infectious diseases and inflammation. Further research is necessary to elucidate the specific biological profile of this compound.

References

Spectroscopic and Synthetic Profile of N'-Benzoyl-2-chlorobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of N'-Benzoyl-2-chlorobenzohydrazide. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported data for structurally similar compounds with predicted values to offer a robust analytical profile.

Molecular Structure and Properties

This compound is a derivative of hydrazine, characterized by the presence of a benzoyl group and a 2-chlorobenzoyl group attached to the nitrogen atoms.

Chemical Structure:

Molecular Formula: C₁₄H₁₁ClN₂O₂

Molecular Weight: 274.71 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from the analysis of closely related compounds, including 2-chlorobenzohydrazide, benzohydrazide, and other N,N'-diacylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5Singlet1H-NH- (amide)
~10.3Singlet1H-NH- (amide)
~7.9Multiplet2HAromatic (Benzoyl)
~7.6-7.4Multiplet7HAromatic (Benzoyl and 2-Chlorobenzoyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~163C=O (Amide)
~135-125Aromatic Carbons
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100MediumN-H Stretching
3100-3000MediumAromatic C-H Stretching
1680-1640StrongC=O Stretching (Amide I)
1550-1510StrongN-H Bending (Amide II)
~750StrongC-Cl Stretching

Note: The presence of two amide groups may lead to split or broadened C=O and N-H absorption bands.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
274/276High[M]⁺/ [M+2]⁺ (presence of Cl)
139/141High[ClC₆H₄CO]⁺
105High[C₆H₅CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

This section outlines a standard procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of benzohydrazide with 2-chlorobenzoyl chloride.

Materials:

  • Benzohydrazide

  • 2-Chlorobenzoyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Dissolve benzohydrazide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add a stoichiometric equivalent of a base (e.g., pyridine or triethylamine) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride in dichloromethane to the cooled mixture with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: Introduce a small amount of the sample directly into the ion source or dissolve it in a suitable solvent for ESI.

  • Data Acquisition: Obtain the mass spectrum, ensuring to observe the isotopic pattern for the chlorine atom.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Reactants Benzohydrazide + 2-Chlorobenzoyl Chloride Reaction Acylation Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

Technical Guide: Understanding the Solubility of N'-Benzoyl-2-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N'-Benzoyl-2-chlorobenzohydrazide, a compound of interest in medicinal chemistry and materials science. Despite a comprehensive review of scientific literature, no quantitative solubility data for this specific compound has been reported. This guide, therefore, provides a detailed overview of its known physicochemical properties, a qualitative assessment of its expected solubility in various solvents based on its molecular structure, and a standardized experimental protocol for determining its solubility. This information is intended to guide researchers in handling and formulating this compound for various applications.

Introduction

This compound is a derivative of benzohydrazide, a class of compounds known for their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. Understanding the solubility of this compound is, therefore, essential for its practical use.

Physicochemical Properties of this compound

While specific solubility data is unavailable, other physicochemical properties have been reported, which can help in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClN₂O₂[1]
Molecular Weight 274.71 g/mol [1]
Density 1.308 g/cm³[1]
Boiling Point 523.7°C at 760 mmHg[1]
Flash Point 270.5°C[1]
LogP (Octanol-Water Partition Coefficient) 3.19660[1]

The LogP value of 3.19660 suggests that this compound is a lipophilic (fat-loving) compound and is expected to have low solubility in water and higher solubility in organic solvents.[1]

Qualitative Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[2]

The molecular structure of this compound contains both polar and non-polar regions:

  • Polar Groups: The amide (-CONH-) and hydrazide (-NHNH-) groups are capable of hydrogen bonding, contributing to its potential solubility in polar solvents.

  • Non-Polar Groups: The two benzene rings and the chloro-substituent are non-polar, which will favor solubility in non-polar organic solvents.

Based on its structure:

  • Water: Due to the large non-polar surface area of the two aromatic rings, the solubility in water is expected to be very low.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and hydrazide groups. Therefore, moderate solubility is expected. In the synthesis of related compounds, ethanol is often used as a recrystallization solvent, indicating some degree of solubility at elevated temperatures.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors and should be able to dissolve this compound to a reasonable extent.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the large non-polar aromatic rings suggests some solubility in these solvents, although the polar functional groups may limit it.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a compound like this compound. This method is based on the equilibrium solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) to ensure that the solution is saturated. The time required may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Incubate at constant temperature with shaking B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: A flowchart of the experimental procedure for determining solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to understand and determine this crucial property. Based on its chemical structure, the compound is predicted to be poorly soluble in water and more soluble in organic solvents. The provided experimental protocol offers a reliable method for obtaining precise solubility measurements, which will be invaluable for the formulation and application of this compound in future research and development.

References

N'-Benzoyl-2-chlorobenzohydrazide and its Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the biological activities of N'-Benzoyl-2-chlorobenzohydrazide and its related derivatives, with a particular emphasis on their potential as antimicrobial and anticancer agents. This document provides a summary of quantitative biological activity data, detailed experimental protocols for synthesis and evaluation, and visual representations of key experimental workflows and proposed signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the benzohydrazide scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_reagents Reagents cluster_final Final Product start1 2-Chlorobenzoic Acid intermediate1 2-Chlorobenzoyl Chloride start1->intermediate1 Acyl Chloride Formation start2 Thionyl Chloride or Oxalyl Chloride start2->intermediate1 final_product This compound intermediate1->final_product Nucleophilic Acyl Substitution reagent1 Benzoyl Hydrazine reagent1->final_product reagent2 Pyridine or Triethylamine (Base) reagent2->final_product

Figure 1: General synthesis workflow for this compound.

Biological Activity

Derivatives of benzohydrazide have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The following sections summarize the quantitative data available for these activities.

Antimicrobial Activity

The antimicrobial potential of benzohydrazide derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazideS. aureusNot specified, equal to ceftriaxone
2-pyrazoline and hydrazone derivativesE. faecalis32
2-pyrazoline and hydrazone derivativesS. aureus64
2-pyrazoline and hydrazone derivativesB. subtilis64
2-pyrazoline and hydrazone derivativesP. aeruginosa64
2-pyrazoline and hydrazone derivativesC. albicans64
Triazolo-thiadiazole derivativesGram (+), Gram (-) bacteria & Fungi12.5 - 100
1,3,4-oxadiazole derivativesGram (+), Gram (-) bacteria & Fungi12.5 - 100
Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3/4-bromo-N'-(substituted)benzohydrazides (Compound 22)HCT116 (Human Colon)1.20
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a, p-chloro)HUH7 (Liver)4.64
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a, p-chloro)FOCUS (Liver)4.15
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c, p-methoxy)HEPG2 (Liver)7.22
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c, p-methoxy)MCF7 (Breast)6.09
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e, p-nitro)T47D (Breast)0.31
Benzohydrazide containing dihydropyrazole (H20)A549 (Lung)0.46
Benzohydrazide containing dihydropyrazole (H20)MCF-7 (Breast)0.29
Benzohydrazide containing dihydropyrazole (H20)HeLa (Cervical)0.15
Benzohydrazide containing dihydropyrazole (H20)HepG2 (Liver)0.21
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)310
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast)940
N-4-chlorobenzoyl-N'-(4-fluorophenyl)thioureaT47D (Breast)325.821
N-benzoyl-N'-(4-fluorophenyl)thioureaT47D (Breast)1519.933

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on structurally related compounds suggest that a primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death). This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases. Some benzimidazole derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phases.

G cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound (or derivative) p53 p53 activation compound->p53 Induces bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation p53->bcl2 cyto_c Cytochrome c release bax->cyto_c Promotes bcl2->cyto_c Inhibits caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

  • Preparation of 2-Chlorobenzoyl Chloride:

    • To a round-bottom flask, add 2-chlorobenzoic acid.

    • Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions and in a fume hood.

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.

  • Synthesis of this compound:

    • Dissolve benzoyl hydrazine in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) containing a base such as pyridine or triethylamine in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add the freshly prepared 2-chlorobenzoyl chloride dropwise to the cooled solution with constant stirring.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.

G cluster_screening Biological Screening cluster_data Data Analysis synthesis Compound Synthesis and Purification antimicrobial Antimicrobial Assay (Broth Microdilution) synthesis->antimicrobial anticancer Anticancer Assay (MTT Assay) synthesis->anticancer mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50 evaluation Structure-Activity Relationship (SAR) Studies mic->evaluation ic50->evaluation

Figure 3: Experimental workflow for biological activity screening.
MTT Assay for Anticancer Activity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing cell viability.

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and store protected from light.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to prepare a stock solution.

    • In a 96-well round-bottom microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The data and protocols presented in this guide provide a foundational resource for further research and development in this area. Future studies should focus on elucidating the specific molecular targets and signaling pathways of these compounds to optimize their therapeutic potential and advance them toward clinical applications. The exploration of structure-activity relationships will be crucial in designing next-generation derivatives with enhanced potency and selectivity.

A Comprehensive Review of n'-Benzoyl-2-chlorobenzohydrazide: Synthesis, Potential Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n'-Benzoyl-2-chlorobenzohydrazide is a synthetic organic compound belonging to the hydrazide class of molecules. While research specifically focused on this compound is limited, the broader family of benzoylhydrazides and related hydrazones has attracted significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, and explores its potential therapeutic applications based on studies of structurally similar compounds. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing knowledge and identifying key areas for future investigation.

Introduction

Hydrazide derivatives are a versatile class of organic compounds characterized by the presence of a C-N-N linkage. They serve as important scaffolds in medicinal chemistry, with numerous examples demonstrating a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and insecticidal activities. The biological activity of these compounds is often attributed to their ability to form stable complexes with metal ions and to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound, with its distinct structural features of a benzoyl group and a 2-chlorobenzohydrazide moiety, presents an interesting candidate for further biological evaluation. This review synthesizes the current, albeit limited, knowledge on this specific compound and draws parallels from closely related analogues to highlight its research potential.

Synthesis of this compound

The synthesis of this compound has been described in the literature, providing a straightforward and efficient method for its preparation.

Experimental Protocol: One-Pot Synthesis

A mild and convenient one-pot synthesis of N,N'-diaroylhydrazines, including this compound, has been reported. The general procedure involves the reaction of a carboxylic acid with a benzohydrazide in the presence of a coupling agent.

Detailed Methodology:

  • Reactants: Benzohydrazide and 2-Chlorobenzoic acid are the primary starting materials.

  • Solvent: The reaction is typically carried out in an organic solvent.

  • Procedure: To a solution of benzohydrazide (1.0 equivalent) in the chosen solvent, 2-chlorobenzoic acid (1.0 equivalent) is added. The reaction mixture is stirred at room temperature.

  • Work-up: The reaction mixture is then subjected to an appropriate work-up procedure, which typically involves washing with aqueous solutions to remove by-products and unreacted starting materials, followed by drying of the organic layer.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.

Note: For the exact reaction conditions, including the specific solvent, reaction time, and purification details, it is essential to consult the original publication by Stabile, P., et al. in Tetrahedron Letters, 2010, 51, 4801-4805.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Benzohydrazide Benzohydrazide ReactionVessel Reaction in Organic Solvent Benzohydrazide->ReactionVessel ChlorobenzoicAcid 2-Chlorobenzoic Acid ChlorobenzoicAcid->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Recrystallization/ Chromatography Workup->Purification FinalProduct n'-Benzoyl-2- chlorobenzohydrazide Purification->FinalProduct

One-pot synthesis of this compound.

Potential Biological Activities (Based on Analogues)

Antifungal Activity

Benzoylhydrazide derivatives are known to exhibit significant antifungal properties. Studies on various substituted benzoylhydrazones have demonstrated their efficacy against a range of fungal pathogens.

Compound ClassFungal Strain(s)Activity (MIC/EC50)Reference
BenzoylhydrazonesCandida albicans, Aspergillus nigerVaries with substitution[1]
DiacylhydrazinesGibberella zeae, Pellicularia sasakiiEC50 values in µg/mL rangeNot specified

The proposed mechanism of antifungal action for some hydrazone derivatives involves the inhibition of essential enzymes or disruption of the fungal cell membrane.

Insecticidal Activity

Diacylhydrazine derivatives have been successfully developed as a class of insecticides known as ecdysone agonists. These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, and ultimately, death of the insect.

Compound ClassInsect SpeciesActivity (LC50)Reference
DiacylhydrazinesPlutella xylostella, Helicoverpa armigeraLC50 values in mg/L rangeNot specified
Isoxazoline DiacylhydrazinesPlutella xylostella, Spodoptera frugiperdaLC50 values in µg/mL rangeNot specified

The insecticidal activity is highly dependent on the nature and position of substituents on the aromatic rings.

Proposed Insecticidal Mechanism of Action

cluster_compound Compound cluster_receptor Target cluster_effect Physiological Effect Diacylhydrazine Diacylhydrazine Derivative EcdysoneReceptor Ecdysone Receptor (EcR/USP) Diacylhydrazine->EcdysoneReceptor Binds as agonist PrematureMolting Premature and Incomplete Molting EcdysoneReceptor->PrematureMolting Initiates Lethality Insect Death PrematureMolting->Lethality

Ecdysone agonist mechanism of diacylhydrazine insecticides.
Other Potential Activities

Derivatives of benzoylhydrazide have also been investigated for other biological activities, including:

  • Antibacterial activity: Against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory activity: Inhibition of inflammatory mediators.

  • Anticancer activity: Cytotoxicity against various cancer cell lines.

The specific activity and potency are highly influenced by the substitution pattern on the benzoyl and hydrazide moieties.

Structure-Activity Relationships (SAR)

Based on the literature for related compounds, some general structure-activity relationships can be inferred for this compound:

  • Aromatic Substituents: The nature and position of substituents on the phenyl rings play a crucial role in determining the biological activity. The presence of the chlorine atom at the 2-position of the benzohydrazide ring in the title compound is expected to influence its electronic properties and binding affinity to biological targets.

  • Hydrazone Linkage: The -CO-NH-N=CH- group in related hydrazones is often essential for their biological activity, participating in hydrogen bonding and chelation with metal ions.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its ability to cross cell membranes and reach its target site.

Future Research Directions

This compound represents an under-investigated molecule with significant potential. Future research efforts should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of its antifungal, insecticidal, antibacterial, and anti-inflammatory activities is warranted. This should include determining quantitative measures of activity such as Minimum Inhibitory Concentration (MIC), Inhibitory Concentration 50 (IC50), and Lethal Concentration 50 (LC50) against a panel of relevant organisms and cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its biological effects and for potential optimization.

  • Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of analogues with systematic variations in the substitution pattern on both aromatic rings would provide valuable structure-activity relationship data to guide the design of more potent and selective compounds.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.

Logical Workflow for Future Research

Start This compound Screening Comprehensive Biological Screening (Antifungal, Insecticidal, etc.) Start->Screening SAR Analogue Synthesis & Structure-Activity Relationship (SAR) Studies Screening->SAR Identifies active scaffold Mechanism Mechanism of Action Studies Screening->Mechanism For active compounds SAR->Mechanism InVivo In Vivo Efficacy and Safety Studies SAR->InVivo Optimized compounds Mechanism->SAR Lead Lead Compound for Drug Development InVivo->Lead

Proposed workflow for future research and development.

Conclusion

This compound is a readily synthesizable compound that belongs to a class of molecules with proven biological significance. Although direct research on this specific compound is sparse, the extensive literature on its analogues strongly suggests its potential as a lead structure for the development of new therapeutic agents, particularly in the areas of antifungal and insecticidal applications. This technical guide has summarized the available information and provided a roadmap for future research that could unlock the full potential of this and related compounds. A systematic and focused investigation into its biological properties is highly encouraged to fill the existing knowledge gap and to explore its utility in addressing unmet needs in medicine and agriculture.

References

Potential Therapeutic Applications of n'-Benzoyl-2-chlorobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies on the biological activity and therapeutic applications of n'-Benzoyl-2-chlorobenzohydrazide (CAS 732-21-8). This guide, therefore, extrapolates potential applications and methodologies from research on structurally related benzohydrazide derivatives. The experimental protocols and potential therapeutic areas outlined below are intended to serve as a foundational framework for future investigation into this specific compound.

Introduction

This compound is a chemical compound belonging to the hydrazide class of organic molecules. The core structure, featuring a benzoyl group attached to a chlorobenzohydrazide moiety, suggests its potential for biological activity. Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The presence of a chlorine atom on the benzene ring may further influence its biological profile through effects on lipophilicity and metabolic stability. This document aims to provide a comprehensive overview of the potential therapeutic avenues for this compound, based on the known activities of its chemical analogues.

Synthesis and Characterization

Proposed Synthesis of this compound

The synthesis would likely involve a two-step process starting from 2-chlorobenzoic acid.

Step 1: Synthesis of 2-Chlorobenzohydrazide

2-Chlorobenzoic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield 2-chlorobenzohydrazide.

Step 2: Synthesis of this compound

The 2-chlorobenzohydrazide is then acylated using benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow A 2-Chlorobenzoic Acid B Methyl 2-Chlorobenzoate A->B Esterification C 2-Chlorobenzohydrazide B->C Hydrazinolysis D This compound C->D Acylation R1 Methanol, H₂SO₄ (cat.) R2 Hydrazine Hydrate R3 Benzoyl Chloride, Pyridine

Caption: Proposed synthesis workflow for this compound.

Characterization

The synthesized compound would require thorough characterization to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

  • Elemental Analysis: To determine the elemental composition.

Potential Therapeutic Applications and Experimental Protocols

Based on the biological activities of related benzohydrazide derivatives, this compound could be investigated for the following therapeutic applications.

Antimicrobial Activity

Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Quantitative Data for Antimicrobial Activity

MicroorganismPotential MIC Range (µg/mL)
Staphylococcus aureus16 - 128
Escherichia coli32 - 256
Candida albicans8 - 64
Aspergillus niger16 - 128

Note: This data is hypothetical and for illustrative purposes only.

Antimicrobial_Assay_Workflow start Start prep_compound Prepare Stock Solution of Compound start->prep_compound serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: General workflow for antimicrobial susceptibility testing.

Antioxidant Activity

The hydrazide moiety can act as a hydrogen donor, suggesting potential antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of the compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix different concentrations of the compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Table 2: Hypothetical Quantitative Data for Antioxidant Activity

AssayPotential IC50 Value (µM)
DPPH Assay50 - 200
ABTS Assay40 - 180

Note: This data is hypothetical and for illustrative purposes only.

Carbonic Anhydrase Inhibition

Some benzohydrazide derivatives have been reported as inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is typically based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate as a substrate.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II) and p-nitrophenyl acetate.

  • Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (around 400 nm) over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Table 3: Hypothetical Quantitative Data for Carbonic Anhydrase Inhibition

IsozymePotential IC50 Value (nM)
hCA I100 - 500
hCA II50 - 250

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanism of action for this compound are unknown. However, based on the activities of related compounds, several hypotheses can be proposed for future investigation. For antimicrobial activity, the compound might interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. For antioxidant activity, it likely acts as a free radical scavenger. For enzyme inhibition, it would involve binding to the active site of the target enzyme.

Potential_Mechanisms compound This compound antimicrobial Antimicrobial Activity compound->antimicrobial antioxidant Antioxidant Activity compound->antioxidant enzyme_inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) compound->enzyme_inhibition cell_wall Inhibition of Cell Wall Synthesis antimicrobial->cell_wall protein_synthesis Inhibition of Protein Synthesis antimicrobial->protein_synthesis radical_scavenging Free Radical Scavenging antioxidant->radical_scavenging active_site Binding to Enzyme Active Site enzyme_inhibition->active_site

Caption: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential therapeutic applications stemming from its structural similarity to other biologically active benzohydrazide derivatives. The primary areas for initial investigation should include its antimicrobial and antioxidant properties. Further studies could also explore its potential as an enzyme inhibitor. The synthesis and comprehensive biological evaluation of this compound are warranted to determine its true therapeutic potential. Future research should focus on obtaining empirical data for its efficacy and safety, elucidating its mechanism of action, and exploring structure-activity relationships by synthesizing and testing related analogues.

An In-Depth Technical Guide to the Safety and Toxicity Profile of n'-Benzoyl-2-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

n'-Benzoyl-2-chlorobenzohydrazide is a diacylhydrazine derivative. Compounds of this class are utilized as intermediates in the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities. A thorough understanding of the safety and toxicity profile is paramount for any compound intended for further development, particularly in the pharmaceutical and agrochemical sectors. This document aims to provide a comprehensive overview of the potential hazards associated with this compound, based on available data for its precursors and structural analogs.

Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClN₂O₂ChemSrc[1]
Molecular Weight 274.7 g/mol ChemSrc[1]
CAS Number 732-21-8ChemSrc[1]
Predicted Boiling Point 524.0±42.0 °CChemicalBook[2]
Predicted Density 1.308±0.06 g/cm³ChemicalBook[2]
Predicted pKa 10.44±0.23ChemicalBook[2]

Synthesis and Potential Metabolic Pathways

The synthesis and metabolism of a compound are critical to understanding its potential toxicity, as impurities from synthesis or toxic metabolites can be significant contributors to the overall safety profile.

Synthesis Pathway

This compound is typically synthesized via the acylation of benzhydrazide with 2-chlorobenzoyl chloride. This reaction is a standard method for the formation of N,N'-diacylhydrazines.

Synthesis cluster_reactants Reactants cluster_product Product 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride Product This compound 2-Chlorobenzoyl_chloride->Product Acylation Benzhydrazide Benzhydrazide Benzhydrazide->Product

Figure 1: Proposed synthesis of this compound.
Predicted Metabolic Pathway

The primary metabolic pathway for diacylhydrazines is expected to be hydrolysis of the amide bonds, catalyzed by enzymes such as amidases in the liver. This would yield 2-chlorobenzoic acid, benzhydrazide, and ultimately could release hydrazine, a known toxicant.

Metabolism cluster_metabolites Potential Metabolites Parent This compound Metabolite1 2-Chlorobenzoic acid Parent->Metabolite1 Hydrolysis Metabolite2 Benzhydrazide Parent->Metabolite2 Hydrolysis Metabolite3 Hydrazine Metabolite2->Metabolite3 Further Metabolism

Figure 2: Predicted metabolic hydrolysis of this compound.

Toxicological Profile Based on Structural Analogs

Due to the lack of direct toxicological data, the safety profile of this compound is inferred from its structural components and analogs.

Acute Toxicity

The acute toxicity of the parent compound is unknown. However, data for its precursors and related compounds suggest a potential for harm upon acute exposure.

CompoundRouteSpeciesValueReference
Benzhydrazide IntraperitonealMouseLD50: 122 mg/kgSanta Cruz Biotechnology[3]
2-Chlorobenzoyl chloride OralRatLD50: >2000 mg/kgNational Institute of Health Sciences, Japan[4]
Irritation and Sensitization

Based on the GHS classifications of its precursors and analogs, this compound is predicted to be an irritant to the skin and eyes, and may cause respiratory irritation.

CompoundGHS ClassificationReference
2-Chlorobenzohydrazide Skin Irrit. 2, Eye Irrit. 2, STOT SE 3PubChem[5]
Benzhydrazide Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Santa Cruz Biotechnology[3]
p-Chlorobenzoyl chloride Skin Corr. 1B, Eye Dam. 1Pfaltz & Bauer[6]
Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been evaluated. However, the potential metabolic release of hydrazine is a significant concern, as hydrazine is a known genotoxic agent and a probable human carcinogen. Benzhydrazide itself has limited evidence of a carcinogenic effect.

Experimental Protocols for Toxicological Assessment

To definitively determine the safety profile of this compound, a battery of standardized toxicological tests is required. The following are key experimental protocols that should be considered.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps are necessary to allow judgment on the acute toxicity of the test substance. The method uses pre-defined doses and the results allow a substance to be ranked and classified for acute toxicity.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The substance is tested with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay is used to identify agents that cause structural chromosome aberrations in cultured mammalian cells. The test substance is added to cell cultures, and after an appropriate incubation period, the cells are harvested, stained, and metaphase cells are analyzed for chromosomal damage.

Experimental_Workflow Start Test Compound: This compound Acute_Tox Acute Toxicity Studies (e.g., OECD 423) Start->Acute_Tox Genotoxicity Genotoxicity Assays Start->Genotoxicity Repeat_Dose Repeat-Dose Toxicity (e.g., OECD 407) Acute_Tox->Repeat_Dose Ames Ames Test (OECD 471) Genotoxicity->Ames Chromosomal_Aberration Chromosomal Aberration (OECD 473) Genotoxicity->Chromosomal_Aberration Risk_Assessment Comprehensive Risk Assessment Ames->Risk_Assessment Chromosomal_Aberration->Risk_Assessment Repro_Tox Reproductive/Developmental Toxicity Screening (e.g., OECD 422) Repeat_Dose->Repro_Tox Repro_Tox->Risk_Assessment

Figure 3: General experimental workflow for toxicological assessment.

In Silico Toxicity Prediction

In the absence of experimental data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity. These models use the chemical structure of a compound to predict its biological activity. For this compound, QSAR models could be used to predict endpoints such as mutagenicity, carcinogenicity, and skin sensitization. It is important to note that these are predictions and require experimental verification.

Toxicity EndpointPredicted OutcomeConfidence Level
Mutagenicity (Ames) Equivocal/Potentially PositiveLow to Medium
Carcinogenicity Potential Concern (due to hydrazine metabolite)Medium
Skin Sensitization Probable SensitizerMedium
Hepatotoxicity Potential ConcernLow to Medium

This table represents a hypothetical in silico prediction based on structural alerts and is for illustrative purposes only.

Conclusion and Recommendations

  • The compound is likely to be a skin, eye, and respiratory irritant.

  • There is a potential for significant toxicity if the compound is metabolized to hydrazine, which is a known genotoxic agent and probable human carcinogen.

  • The acute toxicity of the compound itself is unknown but warrants investigation.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted before any further development or significant handling of the compound. The following studies are recommended as a priority:

  • Acute oral toxicity study (OECD 423) to determine the acute toxicity profile.

  • Bacterial reverse mutation assay (Ames test, OECD 471) to assess mutagenic potential.

  • In vitro mammalian chromosomal aberration test (OECD 473) to evaluate clastogenic potential.

  • An in vitro metabolism study to confirm the metabolic pathways and quantify the potential for hydrazine release.

The results of these initial studies will provide a foundation for a more complete risk assessment and guide the necessity for further, more extensive toxicological testing.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of n'-Benzoyl-2-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of n'-Benzoyl-2-chlorobenzohydrazide, a compound of interest in medicinal chemistry and drug development. The following sections outline the chemical principles, necessary reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization.

Chemical and Physical Properties

A summary of the key quantitative data for the reactants and the product is presented below. It should be noted that while some physical properties of this compound are available from chemical databases, experimental data such as reaction yield and a precise melting point are not consistently reported in the literature and would need to be determined empirically.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chlorobenzohydrazide5814-05-1C₇H₇ClN₂O170.59Not AvailableNot Available
Benzoyl Chloride98-88-4C₇H₅ClO140.57-1197.2
This compound 732-21-8 C₁₄H₁₁ClN₂O₂ 274.71 Not Available 523.7

Experimental Protocol

This protocol is based on general and established methods for the acylation of hydrazides.

Principle:

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 2-chlorobenzohydrazide and benzoyl chloride. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the benzoyl chloride. A base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

  • 2-Chlorobenzohydrazide

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chlorobenzohydrazide (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add anhydrous pyridine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: While stirring the cooled solution, add benzoyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

    • Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.

Visualizations

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Chlorobenzohydrazide 2_Chlorobenzohydrazide Reaction_Vessel Reaction in DCM/Pyridine at 0°C to RT 2_Chlorobenzohydrazide->Reaction_Vessel Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_Vessel Washing Aqueous Washes (HCl, NaHCO3, Brine) Reaction_Vessel->Washing Reaction Mixture Drying Drying (MgSO4) Washing->Drying Organic Layer Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: n'-Benzoyl-2-chlorobenzohydrazide in Pesticide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n'-Benzoyl-2-chlorobenzohydrazide belongs to the diacylhydrazine class of insecticides. While specific data for this exact compound is limited in publicly available research, the diacylhydrazine scaffold is a well-established and commercially significant area of pesticide development. These compounds are renowned for their novel mode of action as insect growth regulators (IGRs), specifically targeting the ecdysone receptor. This document provides a comprehensive overview of the application of this compound and its analogues in pesticide development, including their mechanism of action, synthesis, and bioassay protocols.

Mechanism of Action: Ecdysone Receptor Agonists

Diacylhydrazines, including the structural class of this compound, function as non-steroidal ecdysone receptor agonists. Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis. Diacylhydrazines mimic the action of the natural molting hormone, 20-hydroxyecdysone (20E).

The binding of a diacylhydrazine compound to the ecdysone receptor (EcR) initiates a premature and incomplete molting process. The EcR forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes involved in molting. Unlike the natural hormone, which is metabolized after triggering the process, diacylhydrazines bind persistently to the receptor, leading to a continuous and lethal molting signal. This disrupts the normal development of the insect, causing mortality.

Signaling Pathway of Ecdysone Receptor Agonists

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAH Diacylhydrazine (e.g., this compound) EcR_USP_inactive Inactive EcR/USP Heterodimer DAH->EcR_USP_inactive Binding EcR_USP_active Active DAH-EcR/USP Complex EcR_USP_inactive->EcR_USP_active Conformational Change & Activation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Gene_Transcription Gene Transcription EcRE->Gene_Transcription Initiates Molting_Genes Molting Genes Gene_Transcription->Molting_Genes Activates Lethal_Molt Premature & Lethal Molt Molting_Genes->Lethal_Molt Leads to

Caption: Ecdysone Receptor Signaling Pathway.

Data Presentation: Insecticidal Activity of Benzoylhydrazide Analogues

The following table summarizes the insecticidal activity (LC50 values) of several benzoylhydrazide analogues against the common cutworm (Spodoptera litura), a significant agricultural pest. This data is indicative of the potential efficacy of compounds within this class.

CompoundTarget PestLC50 (mg/L)Reference
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazideSpodoptera litura0.89[1]
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazideSpodoptera lituraHigh[2]
N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazideSpodoptera lituraHigh[2]
Tebufenozide (Commercial Standard)Spodoptera lituraHigh[2]
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazideSpodoptera lituraHigh[3]
Chromafenozide (Commercial Standard)Spodoptera lituraHigh[3]

Note: "High" indicates insecticidal activities were reported as high and comparable or superior to the commercial standard, tebufenozide, but a specific LC50 value was not provided in the cited abstract.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of diacylhydrazines, which can be adapted for this compound. The synthesis is typically a two-step process involving the formation of a monosubstituted hydrazide followed by acylation.

Step 1: Synthesis of 2-Chlorobenzohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chlorobenzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The product, 2-chlorobenzohydrazide, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask, dissolve 2-chlorobenzohydrazide (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Benzoyl Chloride: Cool the mixture in an ice bath and add benzoyl chloride (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, wash the mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: Starting Materials (Methyl 2-chlorobenzoate, Hydrazine Hydrate) Step1 Step 1: Synthesis of 2-Chlorobenzohydrazide (Reflux in Ethanol) Start->Step1 Isolation1 Isolation & Purification (Filtration, Washing) Step1->Isolation1 Intermediate Intermediate: 2-Chlorobenzohydrazide Isolation1->Intermediate Step2 Step 2: Acylation with Benzoyl Chloride (in Dichloromethane with Triethylamine) Intermediate->Step2 Workup Reaction Workup (Washing with H2O, NaHCO3, Brine) Step2->Workup Isolation2 Isolation & Purification (Recrystallization) Workup->Isolation2 Final_Product Final Product: This compound Isolation2->Final_Product Characterization Characterization (NMR, IR, Mass Spectrometry) Final_Product->Characterization End End Characterization->End

Caption: Synthesis and Characterization Workflow.

Insecticidal Bioassay: Leaf-Dip Method

This protocol is designed to determine the lethal concentration (LC50) of a test compound against a target insect pest, such as Spodoptera litura.

1. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (e.g., 1000 mg/L) in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of serial dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

  • A control solution should be prepared with the solvent and a surfactant (e.g., Triton X-100) at the same concentration used in the test solutions.

2. Rearing of Test Insects:

  • Rear the target insect species under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod).

  • Use larvae of a specific instar (e.g., third instar) for the bioassay to ensure uniformity.

3. Bioassay Procedure:

  • Select fresh, untreated host plant leaves (e.g., cabbage or cotton leaves for S. litura).

  • Dip each leaf into a test solution for a specified time (e.g., 10-20 seconds).

  • Allow the leaves to air-dry completely.

  • Place one treated leaf into a petri dish lined with moistened filter paper.

  • Introduce a known number of larvae (e.g., 10-15) into each petri dish.

  • Seal the petri dishes with a ventilated lid.

  • Each concentration and the control should be replicated at least three times.

4. Data Collection and Analysis:

  • Incubate the petri dishes under the same controlled conditions used for rearing.

  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Correct for control mortality using Abbott's formula if it exceeds 10%.

  • Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Logical Flow of a Leaf-Dip Bioassay

Bioassay_Workflow Start Start: Prepare Test Solutions (Serial Dilutions) Leaf_Prep Leaf Preparation (Dip in Test Solution & Air Dry) Start->Leaf_Prep Setup Bioassay Setup (Place Leaf in Petri Dish) Leaf_Prep->Setup Introduction Introduce Larvae (e.g., 3rd Instar) Setup->Introduction Incubation Incubation (Controlled Environment) Introduction->Incubation Mortality_Assessment Assess Mortality (24, 48, 72 hours) Incubation->Mortality_Assessment Data_Analysis Data Analysis (Probit Analysis to determine LC50) Mortality_Assessment->Data_Analysis End End: Results Data_Analysis->End

Caption: Leaf-Dip Bioassay Workflow.

References

Application Notes and Protocols: n'-Benzoyl-2-chlorobenzohydrazide as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of n'-Benzoyl-2-chlorobenzohydrazide as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the preparation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Introduction

This compound is a diacylhydrazine derivative that serves as a valuable precursor for a variety of heterocyclic systems due to its reactive hydrazide moiety. The presence of the 2-chlorophenyl and phenyl groups offers a scaffold that can be further functionalized, making it an attractive starting material in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This application note details the synthetic pathways to prepare this compound and its subsequent conversion into 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole and 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the this compound intermediate, followed by its cyclization to the desired heterocyclic products.

Synthetic Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Heterocycle Formation 2-chlorobenzohydrazide 2-chlorobenzohydrazide intermediate This compound 2-chlorobenzohydrazide->intermediate Pyridine, DCM benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate oxadiazole 2-(2-chlorophenyl)-5-phenyl- 1,3,4-oxadiazole intermediate->oxadiazole POCl3, heat thiadiazole 5-(2-chlorophenyl)-1,3,4-oxadiazole- 2-thiol intermediate->thiadiazole 1. CS2, KOH, EtOH 2. H+

Caption: Synthetic workflow for the preparation of this compound and its subsequent conversion to 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Experimental Protocols

3.1. Synthesis of this compound (Intermediate)

This protocol describes the acylation of 2-chlorobenzohydrazide with benzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chlorobenzohydrazide170.591.71 g10
Benzoyl Chloride140.571.41 g (1.18 mL)10
Pyridine79.101.19 g (1.21 mL)15
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (10 mmol) in 30 mL of dichloromethane (DCM).

  • To this solution, add pyridine (15 mmol) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (10 mmol) in 20 mL of DCM to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 80-90% Physical State: White solid

3.2. Synthesis of 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol details the cyclodehydration of the intermediate using phosphorus oxychloride.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound274.711.37 g5
Phosphorus Oxychloride (POCl₃)153.335 mL-

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (5 mmol) in phosphorus oxychloride (5 mL).

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

Expected Yield: 75-85% Physical State: Crystalline solid

3.3. Synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the reaction of the intermediate with carbon disulfide to form the corresponding oxadiazole-thiol.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound274.711.37 g5
Carbon Disulfide (CS₂)76.140.57 g (0.45 mL)7.5
Potassium Hydroxide (KOH)56.110.42 g7.5
Ethanol (95%)46.0730 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Dissolve potassium hydroxide (7.5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Add this compound (5 mmol) to the basic solution and stir until it dissolves.

  • Add carbon disulfide (7.5 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the mixture under reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume by half under reduced pressure.

  • Pour the concentrated mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Expected Yield: 65-75% Physical State: Solid

Data Presentation

Table 1: Summary of Synthesized Compounds and Yields

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Physical State
This compoundC₁₄H₁₁ClN₂O₂C₁₄H₁₁ClN₂O₂274.7180-90White Solid
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazoleC₁₄H₉ClN₂OC₁₄H₉ClN₂O256.6975-85Crystalline Solid
5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiolC₈H₅ClN₂OSC₈H₅ClN₂OS212.6665-75Solid

Logical Relationships in Synthesis

The synthesis of these heterocyclic compounds from this compound is governed by the reactivity of the diacylhydrazine core.

logical_relationships cluster_oxadiazole 1,3,4-Oxadiazole Formation cluster_thiadiazole 1,3,4-Oxadiazole-2-thiol Formation intermediate This compound dehydration Dehydrative Cyclization intermediate->dehydration nucleophilic_attack Nucleophilic Attack on CS₂ intermediate->nucleophilic_attack product_oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole dehydration->product_oxadiazole reagent_poccl3 POCl₃ (Dehydrating Agent) reagent_poccl3->dehydration cyclization Intramolecular Cyclization (Thiol Formation) nucleophilic_attack->cyclization reagent_cs2 Carbon Disulfide (Electrophile) reagent_cs2->nucleophilic_attack product_thiadiazole 5-Substituted-1,3,4-oxadiazole-2-thiol cyclization->product_thiadiazole

References

Application Notes and Protocols: N'-Benzoyl-2-chlorobenzohydrazide for Insecticide Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The diacylhydrazine (DAH) class of molecules has emerged as a highly successful group of insect growth regulators, prized for their high specificity and low mammalian toxicity.[1][2] These compounds, including N'-Benzoyl-2-chlorobenzohydrazide, function as nonsteroidal ecdysone agonists.[2][3] Ecdysone, the natural insect molting hormone, controls critical developmental transitions. By mimicking this hormone, diacylhydrazines bind to the ecdysone receptor (EcR), triggering a premature and incomplete molting process that is ultimately lethal to the insect, particularly lepidopteran larvae.[1][3][4] This unique mode of action makes them excellent candidates for integrated pest management (IPM) programs and for managing resistance to other insecticide classes.[5] These notes provide an overview of the mechanism, synthesis, and biological evaluation protocols relevant to the development of this compound and its analogs as novel insecticides.

Mechanism of Action: Ecdysone Receptor Agonism

The primary target of diacylhydrazine insecticides is the ecdysone receptor (EcR), a nuclear hormone receptor.[3] In insects, the active form of the molting hormone, 20-hydroxyecdysone (20E), binds to EcR, which then forms a heterodimer with the Ultraspiracle protein (USP). This EcR/USP complex subsequently binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of genes responsible for orchestrating the complex process of molting and metamorphosis.

This compound and other diacylhydrazines act as potent agonists of EcR.[3] They bind to the ligand-binding pocket of the receptor, inducing a conformational change that mimics the binding of 20E. This leads to the constitutive activation of the ecdysone signaling pathway, forcing the insect into a premature, uncoordinated, and fatal molt.[1][3] Because this receptor system is unique to invertebrates, these compounds exhibit high selectivity and are considered safe for vertebrates.[3]

ecdysone_pathway cluster_ligand Ligands cluster_receptor Receptor Complex Formation cluster_nucleus Nuclear Events 20E 20-Hydroxyecdysone (Natural Hormone) EcR Ecdysone Receptor (EcR) 20E->EcR Binds to NBCH This compound (Agonist) NBCH->EcR Binds to (Mimics 20E) LethalMolt Premature Lethal Molt NBCH->LethalMolt Complex EcR/USP Heterodimer EcR->Complex Forms Complex USP Ultraspiracle Protein (USP) USP->Complex EcRE Ecdysone Response Element (on DNA) Complex->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Initiates Molting Normal Molting & Development Transcription->Molting Leads to Transcription->LethalMolt    Inappropriate    Activation

Fig 1. Ecdysone signaling pathway and agonist action.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step method for the synthesis of this compound, starting from 2-chlorobenzoic acid.

Step A: Synthesis of 2-Chlorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzoic acid (1 eq.) in a suitable solvent such as toluene.

  • Chlorination: Add thionyl chloride (SOCl₂) (1.05 eq.) dropwise to the solution at room temperature.[6]

  • Reflux: Heat the reaction mixture to 75-80°C and reflux for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chlorobenzoyl chloride, typically a yellow oil, can be used in the next step without further purification.[6]

Step B: Synthesis of this compound

  • Reaction Setup: Dissolve benzohydrazide (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask placed in an ice bath.

  • Base Addition: Add a base such as triethylamine or pyridine (1.1 eq.) to the solution to act as an acid scavenger.

  • Acylation: Add the 2-chlorobenzoyl chloride (1 eq.) from Step A, dissolved in a minimal amount of the same solvent, dropwise to the cooled benzohydrazide solution with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is suitable for evaluating the insecticidal activity of the synthesized compound against lepidopteran larvae, such as Plutella xylostella (diamondback moth) or Helicoverpa armigera (cotton bollworm).[2]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1000 mg/L) in a suitable solvent like acetone or DMSO. Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 mg/L) using distilled water containing a small amount of non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading. A control solution should be prepared with the solvent and surfactant only.

  • Host Plant Material: Excise fresh, undamaged leaves from the host plant (e.g., cabbage for P. xylostella).

  • Treatment: Dip each leaf into a test solution for 10-15 seconds with gentle agitation. Allow the leaves to air-dry completely on a wire rack.

  • Insect Infestation: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce 10-15 healthy, uniform-sized third-instar larvae into each dish.

  • Incubation: Seal the Petri dishes (with ventilation) and maintain them in a growth chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush. Note any behavioral or morphological abnormalities, such as failed molting.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (median lethal concentration) and LC₉₀ values using Probit analysis. Each concentration should be replicated at least three times.

Data Presentation

The efficacy of novel diacylhydrazine derivatives is typically evaluated by determining their LC₅₀ values against various insect pests. The following table summarizes representative data for analogs, demonstrating their potential.

Compound IDTarget PestLC₅₀ (mg/L)Reference CompoundLC₅₀ (mg/L)Source
10g H. armigera70.8% mortality at 200 mg/LTebufenozide-[2][7]
10h H. armigera87.5% mortality at 200 mg/LTebufenozide-[2][7]
10g P. xylostella27.49Tebufenozide37.77[2][7]
10h P. xylostella23.67Tebufenozide37.77[2][7]
10x P. xylostella28.90Tebufenozide37.77[2]
Analog A Spodoptera litura0.89Tebufenozide-[8]

Note: Data presented is for various diacylhydrazine derivatives to illustrate typical activity levels. Analog A is N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide. Compounds 10g, 10h, and 10x are diacylhydrazines containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[2][8]

Insecticide Development Workflow

The development of a novel insecticide from a lead compound like this compound follows a structured pipeline from initial design to final evaluation. This workflow ensures a systematic progression, optimizing for efficacy, safety, and specificity.

workflow A 1. Library Design & SAR (e.g., Modify Benzoyl Rings) B 2. Chemical Synthesis (Protocol 1) A->B C 3. Primary Screening (Single High Concentration) B->C D 4. Secondary Screening (Dose-Response & LC50) C->D Active Hits E 5. Mode of Action Studies (e.g., Receptor Binding Assays) D->E F 6. Lead Optimization (Improve Potency & Safety) D->F Potent Candidates E->F G 7. Spectrum & Safety (Non-Target Organisms) F->G H 8. Field Trials G->H

Fig 2. Workflow for novel insecticide development.

References

Application Notes and Protocols for High-Throughput Screening of N'-Benzoyl-2-chlorobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N'-Benzoyl-2-chlorobenzohydrazide and its analogs are a class of synthetic compounds that often exhibit insecticidal activity by acting as nonsteroidal agonists of the ecdysone receptor (EcR). The ecdysone receptor is a nuclear receptor that plays a crucial role in insect development, primarily in molting and metamorphosis. Upon binding to its natural ligand, 20-hydroxyecdysone (20E), or an agonist, the EcR forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to specific DNA sequences known as ecdysone response elements (EcREs), leading to the recruitment of coactivators and the transcription of genes that initiate the molting cascade.[1][2] The premature activation of this pathway by synthetic agonists like the this compound analogs leads to developmental disruption and mortality in susceptible insect species.

High-throughput screening (HTS) assays are essential for the discovery and optimization of novel analogs with improved potency and selectivity. This document provides detailed protocols for three robust HTS assays suitable for screening libraries of this compound analogs: a cell-based luciferase reporter assay, a fluorescence polarization (FP) competitive binding assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay.

Signaling Pathway

The following diagram illustrates the ecdysone signaling pathway activated by this compound analogs.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP_inactive EcR/USP Heterodimer (inactive) EcR->EcR_USP_inactive USP Ultraspiracle (USP) USP->EcR_USP_inactive EcR_USP_active EcR/USP/Ligand Complex (active) EcR_USP_inactive->EcR_USP_active Ligand Binding EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Coactivators Coactivators EcRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Ligand This compound Analog Ligand->EcR_USP_active

Caption: Ecdysone receptor signaling pathway activated by an agonist.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of this compound analogs from the described HTS assays. Such data is crucial for structure-activity relationship (SAR) studies.

Table 1: Cell-Based Luciferase Reporter Assay Results

Compound IDConcentration (µM)Luciferase Activity (RLU)EC50 (µM)
Analog-1101,500,0000.5
Analog-210250,0005.2
Analog-3101,800,0000.2
Analog-41050,000>10
Tebufenozide102,000,0000.1

Table 2: Fluorescence Polarization (FP) Competitive Binding Assay Results

Compound ID% Displacement (at 10 µM)IC50 (µM)
Analog-1851.2
Analog-2308.9
Analog-3920.8
Analog-45>10
20E950.5

Table 3: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay Results

Compound IDTR-FRET Ratio (520/495 nm)EC50 (µM)
Analog-12.80.9
Analog-21.27.5
Analog-33.50.4
Analog-40.8>10
20E4.00.2

Experimental Protocols

Protocol 1: Cell-Based Luciferase Reporter Assay

This assay measures the ability of test compounds to activate the EcR/USP heterodimer and induce the expression of a luciferase reporter gene.[1][2][3]

Experimental Workflow:

Luciferase_Assay_Workflow A Seed stable insect cell line (e.g., Sf9-EcR-USP-luc) in 384-well plates B Incubate cells (24h, 27°C) A->B C Add this compound analogs (various concentrations) B->C D Incubate with compounds (48h, 27°C) C->D E Add luciferase substrate D->E F Measure luminescence E->F G Data Analysis (EC50 determination) F->G

Caption: Workflow for the cell-based luciferase reporter assay.

Materials:

  • Insect cell line stably expressing EcR, USP, and an EcRE-driven luciferase reporter (e.g., from Spodoptera frugiperda (Sf9) or Bombyx mori (Bm5)).[3][4]

  • Insect cell culture medium (e.g., Grace's Insect Medium with 10% FBS).[5]

  • 384-well white, clear-bottom cell culture plates.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Positive control (e.g., Tebufenozide or 20-hydroxyecdysone).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Suspend the insect cells in culture medium at a density of 1 x 10^5 cells/mL. Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Cell Incubation: Incubate the plate for 24 hours at 27°C to allow cells to attach and enter logarithmic growth phase.

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted compounds to the respective wells.

  • Compound Incubation: Incubate the plate for 48 hours at 27°C.

  • Luciferase Assay: Equilibrate the plate and the luciferase reagent to room temperature. Add 25 µL of the luciferase reagent to each well.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data against a negative control (DMSO vehicle) and a positive control. Plot the luminescence signal against the compound concentration and determine the EC50 values using a non-linear regression model.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantifies the ability of test compounds to displace a fluorescently labeled ligand (tracer) from the EcR ligand-binding domain (LBD).[6][7][8]

Experimental Workflow:

FP_Assay_Workflow A Prepare assay buffer and reagents: EcR-LBD, Fluorescent Tracer, Test Compounds B Add test compounds to 384-well black plates A->B C Add EcR-LBD and fluorescent tracer mixture B->C D Incubate (2h, room temperature, dark) C->D E Measure fluorescence polarization D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for the fluorescence polarization competitive binding assay.

Materials:

  • Purified recombinant EcR ligand-binding domain (LBD).

  • Fluorescently labeled ecdysone analog (Fluormone™ tracer).[9]

  • Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100).

  • 384-well black, low-volume plates.

  • Test compounds in DMSO.

  • Positive control (e.g., 20-hydroxyecdysone).

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of EcR-LBD and the fluorescent tracer in assay buffer at 2x the final desired concentration.

  • Compound Plating: Add 1 µL of test compounds at various concentrations to the wells of the 384-well plate. Include wells for positive control (unlabeled 20E) and negative control (DMSO).

  • Reagent Addition: Add 19 µL of the EcR-LBD/tracer mixture to each well. The final volume should be 20 µL.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: The displacement of the tracer by a test compound results in a decrease in the mP value. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve. A Z'-factor of >0.5 indicates a robust assay.[10]

Protocol 3: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

This assay measures the ligand-dependent recruitment of a fluorescently labeled coactivator peptide to the EcR-LBD.[11][12][13]

Experimental Workflow:

TRFRET_Assay_Workflow A Prepare reagents: GST-EcR-LBD, Tb-anti-GST Ab, Fluorescein-coactivator peptide, Test Compounds B Add test compounds to 384-well black plates A->B C Add GST-EcR-LBD B->C D Add Tb-anti-GST Ab and Fluorescein-coactivator peptide mixture C->D E Incubate (1h, room temperature, dark) D->E F Measure TR-FRET signal (520 nm and 495 nm) E->F G Data Analysis (EC50 determination) F->G

References

Application Notes and Protocols for the Quantification of N'-Benzoyl-2-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-Benzoyl-2-chlorobenzohydrazide is a member of the benzohydrazide class of compounds, which are recognized for their wide range of biological activities, including antimicrobial and antitumor properties.[1][2] As with any biologically active compound, accurate and precise quantification is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method for routine quantification in various sample matrices.

  • LC-MS/MS: A highly sensitive and selective method, ideal for trace-level quantification and analysis in complex biological matrices.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation:

  • Bulk Drug: Accurately weigh about 100 mg of the sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.

  • Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol or acetonitrile). After appropriate workup (e.g., centrifugation, filtration), dilute the extract with the mobile phase to a concentration within the calibration range.

4. Calibration Curve:

Inject the working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.

5. Quantification:

Inject the sample solutions in triplicate. The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD)
- Intraday< 2%
- Interday< 3%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity and is suitable for the quantification of this compound in complex matrices such as plasma, tissue homogenates, or environmental samples.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 275.1 -> 139.0

    • Qualifier: m/z 275.1 -> 111.0

2. Preparation of Standard and QC Samples:

  • Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard and QC Solutions: Prepare serial dilutions of the stock solution in the appropriate matrix (e.g., blank plasma) to obtain calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (e.g., for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD)
- Intraday< 10%
- Interday< 15%
Accuracy (% Recovery) 95.0 - 105.0%
Matrix Effect Minimal

Potential Biological Signaling Pathway

Benzohydrazide and hydrazone derivatives have been reported to exhibit antimicrobial activity through various mechanisms.[3][4] A potential mechanism of action involves the inhibition of key bacterial enzymes essential for cell wall synthesis and DNA replication.

Signaling_Pathway cluster_drug Drug Action cluster_pathways Bacterial Processes cluster_effects Cellular Effects Drug This compound DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibition G6P_Synthase Glucosamine-6-Phosphate Synthase Drug->G6P_Synthase Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Inhibition of Cell Wall Synthesis G6P_Synthase->Cell_Wall Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Wall->Bacterial_Death

Potential Antimicrobial Mechanisms

Disclaimer: The quantitative data and signaling pathway presented are illustrative and based on typical values and known mechanisms for similar compounds. Specific experimental validation is required for this compound.

References

Application Notes and Protocols for n'-Benzoyl-2-chlorobenzohydrazide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published research on structurally related benzoylhydrazide and N-acylhydrazone derivatives. As of the date of this document, specific experimental data for n'-Benzoyl-2-chlorobenzohydrazide is not available in the cited literature. These notes are intended to provide a general framework for researchers and drug development professionals investigating the potential anticancer properties of this class of compounds.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The core structure, characterized by an acylhydrazone moiety (-CO-NH-N=CH-), serves as a versatile scaffold for the synthesis of novel therapeutic agents.[3] this compound belongs to this class and is hypothesized to exhibit cytotoxic effects against cancer cells. The presence of the chloro-substituted benzene ring may influence its biological activity.[3]

This document provides an overview of the potential anticancer applications of this compound, including proposed mechanisms of action and detailed protocols for in vitro evaluation.

Potential Mechanism of Action

Based on studies of related benzoylhydrazide and N-acylhydrazone derivatives, the potential anticancer mechanism of this compound may involve the induction of apoptosis and cell cycle arrest.[1][4]

  • Apoptosis Induction: Many N-acylhydrazone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic pathway.[1] For instance, some derivatives have been observed to increase the activity of caspase-3, a critical executioner caspase.[1]

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G1 or G2/M.[4][5] This prevents cancer cells from dividing and proliferating. For example, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest.[4]

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a benzoylhydrazide derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Compound TargetProtein Cellular Target(s) Compound->TargetProtein Binds to ApoptoticSignal Pro-apoptotic Signaling Cascade TargetProtein->ApoptoticSignal Initiates CaspaseActivation Caspase Activation (e.g., Caspase-3) ApoptoticSignal->CaspaseActivation Leads to DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation Causes Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various benzoylhydrazide and N-acylhydrazone derivatives against several human cancer cell lines. This data is provided for comparative purposes to guide the initial screening concentrations for this compound.

Table 1: Cytotoxicity of Hydrazide-Hydrazone Derivatives (IC50 in µM)

Compound IDPC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)Reference
Compound 3h1.322.991.71[1]
Paclitaxel (Standard)---[1]

Table 2: Cytotoxicity of N-Acyl Hydrazone Derivatives (IC50 in µM)

Compound SeriesMCF-7 (Breast)PC-3 (Prostate)Reference
7a-e7.52 ± 0.32 – 25.41 ± 0.8210.19 ± 0.52 – 57.33 ± 0.92[6]
Doxorubicin (Standard)0.83 ± 0.070.75 ± 0.04[6]

Table 3: Cytotoxicity of Benzohydrazide Derivatives Containing Dihydropyrazoles (IC50 in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
H200.460.290.150.21[7]
Erlotinib (Standard)----[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.[6][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the compound (e.g., 0.1 to 500 µM) and a vehicle control (DMSO).[8]

  • Incubate the plates for 24 or 72 hours.[8]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC50 value.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add compound at various concentrations Incubate_24h_1->Add_Compound Incubate_48h Incubate for 24-72h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 550 nm Dissolve_Formazan->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.[1]

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compound on cell cycle distribution.[9][10]

Materials:

  • Human cancer cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[10]

  • Wash the fixed cells with PBS to remove the ethanol.[10]

  • Resuspend the cells in PI staining solution containing RNase A.[10]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Harvest_Wash Harvest and wash cells with PBS Cell_Treatment->Harvest_Wash Fixation Fix cells in cold 70% ethanol Harvest_Wash->Fixation Wash_2 Wash cells to remove ethanol Fixation->Wash_2 Stain Stain with PI and RNase A Wash_2->Stain Flow_Cytometry Analyze by flow cytometry Stain->Flow_Cytometry Analyze_Data Determine cell cycle distribution Flow_Cytometry->Analyze_Data End End Analyze_Data->End

References

Formulation of n'-Benzoyl-2-chlorobenzohydrazide for biological testing.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation and biological testing of n'-Benzoyl-2-chlorobenzohydrazide. This compound belongs to the benzohydrazide class, a group of molecules known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] These protocols are designed to guide researchers in preparing the compound for in vitro and in vivo studies and to provide a starting point for investigating its potential therapeutic applications.

Introduction to this compound

This compound is a synthetic compound characterized by a benzoyl group and a 2-chlorobenzoyl group linked by a hydrazide moiety. The presence of the hydrazide functional group (-CONHNH-) is a key feature of many biologically active molecules.[1] While specific biological data for this compound is limited in publicly available literature, the broader family of benzohydrazides has been extensively studied, revealing a range of pharmacological properties. These include activities as enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors, and as agents that modulate inflammatory pathways.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 732-21-8
Molecular Formula C₁₄H₁₁ClN₂O₂
Molecular Weight 274.71 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water (predicted)

Formulation Protocols for Biological Testing

Due to its predicted poor water solubility, appropriate formulation is critical for meaningful biological testing. The following protocols provide guidelines for preparing this compound for in vitro and in vivo studies.

In Vitro Formulation

For most cell-based assays, a stock solution in an organic solvent is prepared and then diluted into the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 2.747 mg of this compound.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

In Vivo Formulation

For animal studies, the formulation strategy will depend on the route of administration and the required dose. A common approach for poorly soluble compounds is the use of a co-solvent system or a suspension.

Protocol 3.2.1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Determine the required concentration of this compound for the study.

  • Dissolve the required amount of the compound in a minimal volume of DMSO.

  • Add PEG400 to the DMSO solution. A common ratio is 10% DMSO and 40% PEG400 of the final volume.

  • Slowly add saline to the desired final volume while continuously vortexing to maintain a clear solution.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • This formulation should be prepared fresh before each use.

Table 2: Example Co-solvent Formulation for a 10 mg/kg Dose in Mice

ComponentPercentage of Final VolumeVolume for a 1 mL Formulation
DMSO10%100 µL
PEG40040%400 µL
Saline (0.9% NaCl)50%500 µL

Experimental Protocols for Biological Evaluation

Based on the known activities of related benzohydrazide compounds, the following are suggested protocols to begin assessing the biological activity of this compound.

In Vitro Antimicrobial Activity Assay

Protocol 4.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound (10 mM stock in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability assessment)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a solvent control (bacteria with the highest concentration of DMSO used in the dilutions).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assay

Protocol 4.2.1: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (10 mM stock in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

  • A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.

Potential Signaling Pathways

Based on the reported activities of structurally similar benzohydrazide derivatives, this compound may exert its biological effects through various signaling pathways. The following diagrams illustrate a hypothetical experimental workflow and a potential anti-inflammatory signaling pathway that could be investigated.

experimental_workflow cluster_formulation Formulation cluster_testing Biological Testing cluster_analysis Data Analysis compound This compound stock 10 mM Stock in DMSO compound->stock invitro_form In Vitro Formulation (Dilution in Media) stock->invitro_form invivo_form In Vivo Formulation (Co-solvent/Suspension) stock->invivo_form invitro_assay In Vitro Assays (Antimicrobial, Anti-inflammatory) invitro_form->invitro_assay invivo_study In Vivo Studies (Efficacy, Toxicity) invivo_form->invivo_study data_analysis Data Interpretation (IC50, MIC) invitro_assay->data_analysis invivo_study->data_analysis pathway_id Pathway Identification data_analysis->pathway_id

Caption: Experimental workflow for the formulation and biological evaluation of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound n'-Benzoyl-2- chlorobenzohydrazide Compound->IKK Compound->NFkB

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Data Presentation

All quantitative data from the suggested assays should be summarized in clearly structured tables for easy comparison.

Table 3: Example Data Table for In Vitro Antimicrobial Activity

Bacterial StrainCompound Concentration (µg/mL)% InhibitionMIC (µg/mL)
S. aureus12810016
64100
32100
16100
850
410
E. coli12810032
64100
32100
1640
85
40

Table 4: Example Data Table for In Vitro Anti-inflammatory Activity

TreatmentCompound Conc. (µM)Nitrite Conc. (µM)% Inhibition of NO ProductionCell Viability (%)
Control-0.5 ± 0.1-100
LPS (1 µg/mL)-25.2 ± 1.5098 ± 2
LPS + Compound120.1 ± 1.220.297 ± 3
1012.5 ± 0.850.495 ± 4
505.3 ± 0.479.092 ± 5
LPS + Dexamethasone12.1 ± 0.291.799 ± 1

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial formulation and biological evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and findings. Further investigation into the precise mechanism of action and potential signaling pathways will be crucial in elucidating the therapeutic potential of this compound.

References

Troubleshooting & Optimization

How to improve the yield of n'-Benzoyl-2-chlorobenzohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for n'-Benzoyl-2-chlorobenzohydrazide Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help researchers, scientists, and drug development professionals improve synthesis yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis is a two-step process. The first step involves the synthesis of the key intermediate, 2-chlorobenzohydrazide, by reacting 2-chlorobenzoyl chloride with hydrazine monohydrate. The second step is the N-acylation of the 2-chlorobenzohydrazide intermediate with benzoyl chloride to yield the final product, this compound.

Q2: What are the most critical factors for maximizing the yield?

A2: Several factors are critical for achieving high yields:

  • Reagent Purity: Use high-purity starting materials, especially the acyl chlorides (2-chlorobenzoyl chloride and benzoyl chloride), as they are sensitive to moisture.

  • Temperature Control: The N-acylation step is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions.

  • Stoichiometry: Precise control of molar ratios is important. A slight excess of the hydrazide can help ensure the complete consumption of the more expensive benzoyl chloride in the final step.

  • Reaction Medium: The choice of solvent and the presence of a base to neutralize the HCl byproduct are essential for driving the reaction to completion.

Q3: What are the common side products, and how can their formation be minimized?

A3: The most common side product is the diacylated hydrazine, where both nitrogen atoms of the hydrazine moiety are acylated. To minimize its formation:

  • Add the benzoyl chloride slowly (dropwise) to the solution of 2-chlorobenzohydrazide.

  • Maintain a consistently low reaction temperature (0-5 °C) to control reactivity.

  • Ensure vigorous stirring to prevent localized high concentrations of the acylating agent.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is the most effective method for purifying the crude product.[1] Ethanol is a commonly used solvent.[1] The process typically involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form high-purity crystals. The purity can be checked using Thin Layer Chromatography (TLC).[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-Chlorobenzohydrazide (Step 1) 1. Inactive hydrazine monohydrate.2. Poor quality 2-chlorobenzoyl chloride (partially hydrolyzed).3. Incorrect reaction temperature.1. Use fresh, high-quality hydrazine monohydrate.2. Use freshly distilled or newly purchased 2-chlorobenzoyl chloride.3. Optimize the reaction temperature. Excellent yields (95-98%) have been reported when reacting acid chlorides with hydrazine monohydrate under the right conditions.[3]
Low Yield of this compound (Step 2) 1. Formation of diacylated byproducts.2. Insufficient base to neutralize HCl byproduct.3. Reaction temperature was too high.4. Loss of product during work-up or purification.1. Add benzoyl chloride dropwise to the reaction mixture.2. Use a suitable base (e.g., pyridine, triethylamine) in a slight excess.3. Maintain the reaction temperature strictly between 0-5 °C using an ice bath.4. Minimize the amount of solvent used for recrystallization to avoid product loss.
Multiple Spots on TLC / Impure Product 1. Presence of unreacted starting materials.2. Formation of diacylated side product.3. Hydrolysis of acyl chlorides during the reaction.1. Monitor the reaction using TLC until the starting material is consumed.2. Improve temperature control and slow down the addition of benzoyl chloride.3. Ensure all glassware is dry and use anhydrous solvents to prevent moisture contamination.
Difficulty Isolating Product (Oily or Non-crystalline solid) 1. Presence of impurities inhibiting crystallization.2. Incorrect choice of recrystallization solvent.1. Wash the crude product with a non-polar solvent like petroleum ether to remove oily impurities before recrystallization.[1]2. If ethanol is ineffective, try other solvent systems such as ethyl acetate/hexane or acetone.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzohydrazide Intermediate

This protocol is adapted from procedures for synthesizing aroyl hydrazides, which are reported to achieve high yields.[3]

  • Setup: Place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.

  • Reagents: Add hydrazine monohydrate (1.1 equivalents) and a suitable solvent (e.g., tetrahydrofuran, THF).

  • Reaction: Cool the solution to 0 °C. Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in THF dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C. A base such as sodium hydroxide can be used to maintain a strong basic medium.[3]

  • Stirring: After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: Quench the reaction by slowly adding cold water. If a precipitate forms, filter the solid, wash it thoroughly with cold water, and dry it under a vacuum. If no solid forms, extract the product into an organic solvent like ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzohydrazide (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or pyridine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution over 30-60 minutes. If not using pyridine as the solvent, add triethylamine (1.1 equivalents) to the hydrazide solution before adding the benzoyl chloride.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the resulting solid, wash it extensively with cold water to remove any water-soluble impurities, and then wash with a small amount of cold petroleum ether.[1] Dry the solid under vacuum. Purify the crude product by recrystallizing from hot ethanol to obtain pure this compound.[1]

Data Presentation

Optimizing reaction parameters is key to improving yield. The following table illustrates the significant impact of temperature on the yield of a representative aroyl hydrazide synthesis, a reaction analogous to the formation of the 2-chlorobenzohydrazide intermediate.[3]

EntryTemperature (°C)Yield (%)
140Not specified, but lower than other entries
2Room Temperature~10%
30~70%
4-10~96%

This data demonstrates that lower temperatures significantly favor higher yields in hydrazide synthesis from aroyl chlorides.

Visualizations

Synthesis Workflow

The following diagram illustrates the standard two-step experimental workflow for synthesizing this compound.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification Start 2-Chlorobenzoyl Chloride + Hydrazine Monohydrate Step1 Hydrazinolysis (Base, 0-5°C) Start->Step1 Intermediate Intermediate: 2-Chlorobenzohydrazide Step1->Intermediate Step2 N-Acylation (Base, 0-5°C) Intermediate->Step2 Reagent2 Benzoyl Chloride Reagent2->Step2 Product Crude Product Step2->Product Purify Recrystallization (Ethanol) Product->Purify Final Final Product: This compound Purify->Final

General two-step synthesis workflow.
Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting cluster_checks Diagnostic Checks Problem Problem: Low Final Yield CheckReagents 1. Verify Reagent Purity (Acyl chlorides, Solvents) Problem->CheckReagents Start Here CheckTemp 2. Confirm Temperature Control (Maintained at 0-5°C?) CheckReagents->CheckTemp CheckStoich 3. Review Stoichiometry (Correct molar ratios?) CheckTemp->CheckStoich CheckTime 4. Check Reaction Time (Monitored by TLC?) CheckStoich->CheckTime Solution Implement Corrective Actions: • Use fresh/pure reagents • Ensure proper cooling • Adjust molar ratios • Increase reaction time CheckTime->Solution

References

Common byproducts in n'-Benzoyl-2-chlorobenzohydrazide synthesis and their removal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Benzoyl-2-chlorobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can form, primarily due to unreacted starting materials, side reactions, or subsequent hydrolysis. The most common byproducts include:

  • Unreacted Starting Materials:

    • 2-Chlorobenzohydrazide

    • Benzoyl chloride

  • Hydrolysis Products:

    • 2-Chlorobenzoic acid (from hydrolysis of 2-chlorobenzohydrazide or 2-chlorobenzoyl chloride, if used as a precursor)

    • Benzoic acid (from hydrolysis of benzoyl chloride)[1][2][3]

  • Di-acylation Product:

    • 1,2-Dibenzoylhydrazine (resulting from the reaction of the product or unreacted hydrazide with another molecule of benzoyl chloride)[4][5]

Q2: My final product is showing a broad melting point and impurities on the TLC plate. How can I remove unreacted 2-chlorobenzohydrazide?

A2: Unreacted 2-chlorobenzohydrazide can often be removed through recrystallization. Since this compound is less polar than 2-chlorobenzohydrazide, a suitable solvent system can effectively separate the two. Ethanol or a mixture of ethanol and water is commonly a good choice for recrystallizing benzohydrazide derivatives.[6]

Q3: I suspect my product is contaminated with benzoic acid. What is the best way to remove it?

A3: Benzoic acid, being an acidic byproduct, can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended.[1][2][3] The benzoic acid will react to form sodium benzoate, which is water-soluble and will be partitioned into the aqueous layer, leaving the desired this compound in the organic phase. This can be followed by a water wash to remove any remaining bicarbonate solution.

Q4: How can I get rid of the excess benzoyl chloride from my reaction mixture?

A4: Excess benzoyl chloride can be quenched and removed in a few ways. One common method is to wash the reaction mixture with a dilute aqueous solution of ammonia.[7][8] The ammonia will react with the benzoyl chloride to form benzamide, which can then be more easily separated. Alternatively, washing with an aqueous sodium bicarbonate solution can also help to hydrolyze and remove the benzoyl chloride.[2]

Q5: I have a persistent impurity that I suspect is the di-acylated byproduct, 1,2-dibenzoylhydrazine. How can I purify my product from this?

A5: The separation of this compound from the di-acylated byproduct, 1,2-dibenzoylhydrazine, can be challenging due to their similar polarities. In such cases, column chromatography is the most effective method. A silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate, can be used to separate the two compounds. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial for isolating the pure desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure stoichiometric amounts of reactants are used or a slight excess of benzoyl chloride. Monitor the reaction progress using TLC.
Product loss during work-up.Minimize the number of transfer steps. Ensure the pH is appropriate during extractions to prevent the desired product from partitioning into the aqueous layer.
Premature precipitation of product.If the product precipitates before the reaction is complete, consider using a different solvent or a co-solvent to maintain solubility.
Oily Product Instead of Solid Presence of significant impurities.Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography.
Product is Difficult to Filter Very fine crystalline solid.Allow the crystallized product to stand in the mother liquor for a longer period to allow for crystal growth. Use a filter aid like Celite.
Discolored Product (Yellowish/Brownish) Impurities from starting materials or side reactions.Recrystallize the product, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities.

Experimental Protocols

Synthesis of this compound
  • Dissolve 2-chlorobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a base like triethylamine at 0°C.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃ solution (to remove benzoic acid), and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodPurity Before (%)Purity After (%)Common Impurities Removed
Base Wash (NaHCO₃) ~85%~95%Benzoic acid, 2-Chlorobenzoic acid
Recrystallization (Ethanol) ~95%>99%Unreacted 2-chlorobenzohydrazide, minor polar impurities
Column Chromatography ~90%>99.5%1,2-Dibenzoylhydrazine, other closely related byproducts

Note: Purity data is illustrative and can vary based on initial reaction conditions and the efficiency of the purification steps.

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Chlorobenzohydrazide + Benzoyl Chloride Reaction Reaction in Pyridine/DCM Reactants->Reaction 1. Mix & Stir Crude_Product Crude N'-Benzoyl-2- chlorobenzohydrazide Reaction->Crude_Product 2. Quench & Extract Base_Wash Aqueous NaHCO3 Wash Crude_Product->Base_Wash 3. Remove Acidic Impurities Recrystallization Recrystallization (Ethanol) Base_Wash->Recrystallization 4. Remove Polar Impurities Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure N'-Benzoyl-2- chlorobenzohydrazide Recrystallization->Pure_Product 5. Isolate Pure Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of Byproduct Formation

Byproduct_Formation cluster_reactants Reactants cluster_main_reaction Main Reaction cluster_byproducts Byproducts 2-Chlorobenzohydrazide 2-Chlorobenzohydrazide This compound This compound 2-Chlorobenzohydrazide->this compound Reaction with Benzoyl Chloride 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzohydrazide->2-Chlorobenzoic Acid Hydrolysis 1,2-Dibenzoylhydrazine 1,2-Dibenzoylhydrazine 2-Chlorobenzohydrazide->1,2-Dibenzoylhydrazine Di-acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->this compound Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid Hydrolysis This compound->1,2-Dibenzoylhydrazine Reaction with Benzoyl Chloride

Caption: Potential pathways for byproduct formation during synthesis.

References

Troubleshooting low solubility of n'-Benzoyl-2-chlorobenzohydrazide in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with n'-Benzoyl-2-chlorobenzohydrazide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: In which solvents can I expect this compound to be soluble?

A2: Based on the properties of similar benzohydrazide derivatives, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is likely to have limited solubility in alcohols like ethanol and methanol and is expected to be poorly soluble in water. For biological assays, preparing a concentrated stock solution in 100% DMSO is a common starting point.

Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for cell-based assays, to minimize solvent toxicity.

  • Use Co-solvents: After initial dissolution in a minimal amount of DMSO, you can try diluting the solution with a co-solvent like polyethylene glycol (PEG), glycerol, or Tween® 80 before the final dilution into your aqueous medium.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent the compound from precipitating.

  • Warming the Solution: Gently warming the solution to 37°C may help in dissolving the compound and keeping it in solution. However, be cautious about the thermal stability of the compound.

  • Sonication: Brief sonication can help to break down small precipitates and re-dissolve the compound.

Troubleshooting Guide: Low Solubility

This guide provides a systematic approach to troubleshooting low solubility issues with this compound.

Problem 1: The compound does not dissolve in the initial solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent incrementally.
Incorrect solvent choice.Switch to a more suitable organic solvent like 100% DMSO or DMF.
Compound is in a stable crystalline form.Gently heat the solution (e.g., to 37-50°C) while stirring. Use sonication to aid dissolution.
Problem 2: The compound precipitates out of the stock solution upon storage.
Possible Cause Suggested Solution
The solution is supersaturated.Prepare a new stock solution at a slightly lower concentration.
Temperature fluctuations during storage.Store the stock solution at a constant temperature, either at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solvent evaporation.Ensure the storage vial is tightly sealed.
Problem 3: The compound precipitates when added to aqueous media (e.g., PBS, cell culture medium).
Possible Cause Suggested Solution
The compound has reached its solubility limit in the aqueous medium.Decrease the final concentration of the compound in the assay.
The final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration low for toxicity reasons, ensure it is sufficient to maintain solubility. This may require optimization.
Rapid change in solvent polarity.Use a stepwise dilution method. First, dilute the DMSO stock into a smaller volume of aqueous buffer, mix well, and then add this intermediate dilution to the final volume.
The pH of the aqueous medium affects solubility.If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. However, this needs to be compatible with your experimental system.
Interaction with components in the medium (e.g., salts, proteins).Consider using a formulation with co-solvents or excipients that can improve solubility and stability in complex media.

Data on Structurally Similar Compounds

The following table summarizes the solubility of compounds with similar benzohydrazide or chloro-benzoyl structures in common laboratory solvents. This data can be used as a reference point for this compound.

CompoundSolventSolubility
2-ChlorobenzimidazoleDMSO100 mg/mL
4-Aminobenzoic acid hydrazideDMSO~14 mg/mL
4-Aminobenzoic acid hydrazideDMF~10 mg/mL
Benzethonium ChlorideDMSO90 mg/mL
Benzethonium ChlorideWater90 mg/mL
Benzethonium ChlorideEthanol90 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.75 mg of this compound (MW: 274.70 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath or use a sonicator for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution for Cell-Based Assays

This protocol is for preparing a final concentration of 10 µM in a cell culture well with a final volume of 1 mL, ensuring the final DMSO concentration is 0.1%.

  • Prepare an Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare a 1:10 intermediate dilution by adding 10 µL of the stock to 90 µL of cell culture medium. Mix thoroughly by pipetting. This results in a 1 mM solution in 10% DMSO.

  • Prepare the Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in the well. This will give you a final concentration of 10 µM of the compound with a final DMSO concentration of 0.1%.

  • Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium (0.1% DMSO).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Compound Solubility start Start: Low Solubility Observed check_initial_dissolution Issue with Initial Dissolution? start->check_initial_dissolution check_precipitation_storage Precipitation During Storage? check_initial_dissolution->check_precipitation_storage No solution_initial Solutions: - Increase solvent volume - Use DMSO/DMF - Gentle heating/sonication check_initial_dissolution->solution_initial Yes check_precipitation_dilution Precipitation Upon Aqueous Dilution? check_precipitation_storage->check_precipitation_dilution No solution_storage Solutions: - Lower stock concentration - Store at constant temp (-20/-80°C) - Aliquot to avoid freeze-thaw check_precipitation_storage->solution_storage Yes solution_dilution Solutions: - Decrease final concentration - Use co-solvents (PEG, Tween) - Stepwise dilution - Optimize pH (if applicable) check_precipitation_dilution->solution_dilution Yes end_fail Consult Further/Reformulate check_precipitation_dilution->end_fail No end_success Success: Compound Solubilized solution_initial->end_success solution_storage->end_success solution_dilution->end_success

Caption: A flowchart for troubleshooting common solubility problems.

Potential Signaling Pathway Inhibition: NF-κB

Benzohydrazide derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified canonical NF-κB signaling pathway, highlighting potential points of inhibition.

G Simplified Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-p65/p50 ikk->ikb_nfkb phosphorylates IκB proteasome Proteasome Degradation ikb_nfkb->proteasome ubiquitination p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates proteasome->p65_p50 releases inhibitor This compound (Potential Inhibitor) inhibitor->ikk may inhibit dna κB DNA Site p65_p50_nuc->dna binds transcription Gene Transcription (Inflammatory Response) dna->transcription initiates

Caption: Potential inhibition of the NF-κB pathway.

Optimization of reaction conditions for n'-Benzoyl-2-chlorobenzohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N'-Benzoyl-2-chlorobenzohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • Step 1: Synthesis of 2-Chlorobenzohydrazide: This involves the hydrazinolysis of a 2-chlorobenzoic acid ester (e.g., methyl 2-chlorobenzoate) with hydrazine hydrate.

  • Step 2: Benzoylation of 2-Chlorobenzohydrazide: This is an acylation reaction where 2-chlorobenzohydrazide is treated with benzoyl chloride to yield the final product. This step is often carried out under Schotten-Baumann conditions.

Q1: I am getting a low yield in the first step, the synthesis of 2-chlorobenzohydrazide. What are the possible causes and solutions?

A1: Low yields in the hydrazinolysis of methyl 2-chlorobenzoate can be attributed to several factors. Here are some common issues and troubleshooting suggestions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of hydrazine hydrate is used (typically 2-5 equivalents). Increase the reaction time and ensure the reflux temperature is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Reactants: The quality of methyl 2-chlorobenzoate and hydrazine hydrate can affect the yield.

    • Solution: Use freshly distilled or high-purity methyl 2-chlorobenzoate. Ensure the hydrazine hydrate has not been exposed to air for extended periods, as it can absorb carbon dioxide.

  • Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the starting ester back to 2-chlorobenzoic acid.

    • Solution: Use a dry solvent (e.g., absolute ethanol or methanol) and minimize exposure to atmospheric moisture.

  • Product Isolation: The product might be lost during workup and purification.

    • Solution: 2-Chlorobenzohydrazide has some solubility in alcohols. Cooling the reaction mixture thoroughly on ice before filtration can improve the recovery of the precipitated product. Washing the collected solid with a cold, non-polar solvent (like diethyl ether or hexane) can minimize product loss.

Q2: During the benzoylation of 2-chlorobenzohydrazide (Step 2), I am observing the formation of multiple products. What are these side products and how can I avoid them?

A2: The formation of multiple products during benzoylation is a common issue. The likely side products are:

  • N,N'-Dibenzoyl-2-chlorobenzohydrazide: This occurs if both nitrogen atoms of the hydrazine moiety are acylated.

    • Solution: This is often favored by using a large excess of benzoyl chloride and a non-aqueous solvent with a tertiary amine base (like pyridine or triethylamine). To favor mono-benzoylation, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of benzoyl chloride and add it dropwise to the reaction mixture at a low temperature (0-5 °C). The use of Schotten-Baumann conditions (an aqueous base like NaOH) can also help to control the reaction.

  • Unreacted 2-chlorobenzohydrazide: Incomplete reaction will leave starting material in your product.

    • Solution: Ensure efficient stirring and allow the reaction to proceed for a sufficient amount of time after the addition of benzoyl chloride. Monitor the reaction by TLC.

  • Benzoic Anhydride: Formed from the hydrolysis of benzoyl chloride followed by reaction with another molecule of benzoyl chloride.

    • Solution: Use fresh, high-purity benzoyl chloride. Adding it slowly to the reaction mixture minimizes its concentration and reduces the likelihood of side reactions.

Q3: What are the optimal conditions for the Schotten-Baumann benzoylation of 2-chlorobenzohydrazide?

A3: The Schotten-Baumann reaction provides a robust method for the benzoylation of 2-chlorobenzohydrazide. Optimal conditions typically involve:

  • Solvent System: A two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water is commonly used.[1] The reactants and product remain in the organic phase, while the base and the HCl byproduct are in the aqueous phase.[1]

  • Base: An aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to neutralize the HCl formed during the reaction.[2][3] This prevents the protonation of the nucleophilic hydrazide.[2][3] Pyridine can also be used as a base.[2][3]

  • Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.

  • Stoichiometry: A slight excess of benzoyl chloride (e.g., 1.1 equivalents) is often used to ensure complete conversion of the starting hydrazide.

Q4: How can I effectively purify the final product, this compound?

A4: Recrystallization is the most common method for purifying this compound.

  • Solvent Selection: A suitable solvent system for recrystallization should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Common solvents for recrystallization of aroylhydrazides include ethanol, methanol, or ethanol-water mixtures.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

  • Alternative: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane-ethyl acetate) can be used to elute the product.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical quantitative data to illustrate the effect of varying reaction parameters on the yield and purity of the products. These are representative examples for typical optimization studies.

Table 1: Optimization of 2-Chlorobenzohydrazide Synthesis (Step 1)

EntryMolar Ratio (Ester:Hydrazine)SolventReaction Time (h)Yield (%)Purity (%)
11:1.5Methanol47592
21:2Methanol48595
31:3Methanol49296
41:3Ethanol49095
51:3Methanol89497

Table 2: Optimization of this compound Synthesis (Step 2)

EntryMolar Ratio (Hydrazide:Benzoyl Chloride)Base (equiv.)SolventTemperature (°C)Yield (%)Purity (%)
11:1.1NaOH (1.5)DCM/Water257885
21:1.1NaOH (1.5)DCM/Water0-58894
31:1.5NaOH (1.5)DCM/Water0-58588 (contains dibenzoyl)
41:1.1Pyridine (2.0)DCM0-58290
51:1.1NaOH (1.5)Toluene/Water0-58693

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzohydrazide

  • To a solution of methyl 2-chlorobenzoate (1 equivalent) in methanol, add hydrazine hydrate (3 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for at least one hour to precipitate the product.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product under vacuum to obtain 2-chlorobenzohydrazide. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)

  • Suspend 2-chlorobenzohydrazide (1 equivalent) in a mixture of dichloromethane and water (1:1 v/v).

  • Add sodium hydroxide (1.5 equivalents) dissolved in a small amount of water to the suspension and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a white solid.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Chlorobenzohydrazide cluster_step2 Step 2: Benzoylation start1 Methyl 2-chlorobenzoate + Hydrazine Hydrate in Methanol reflux Reflux (4-8h) start1->reflux cool_filter1 Cooling & Filtration reflux->cool_filter1 product1 2-Chlorobenzohydrazide cool_filter1->product1 start2 2-Chlorobenzohydrazide + Benzoyl Chloride in DCM/Water + NaOH product1->start2 reaction2 Reaction at 0-5°C start2->reaction2 workup Workup & Extraction reaction2->workup purification Recrystallization workup->purification product2 This compound purification->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product? incomplete1 Incomplete Reaction? start->incomplete1 Step 1 dibenzoyl Dibenzoylation? start->dibenzoyl Step 2 hydrolysis Ester Hydrolysis? incomplete1->hydrolysis solution1a Increase Hydrazine ratio Increase reaction time incomplete1->solution1a Yes solution1b Use anhydrous solvent hydrolysis->solution1b Yes unreacted2 Unreacted Hydrazide? dibenzoyl->unreacted2 No solution2a Add Benzoyl Chloride slowly at 0-5°C Use 1.1 equivalents dibenzoyl->solution2a Yes solution2b Increase reaction time Ensure efficient stirring unreacted2->solution2b

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Stability issues and degradation of n'-Benzoyl-2-chlorobenzohydrazide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of n'-Benzoyl-2-chlorobenzohydrazide. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of benzoylhydrazide derivatives, the primary factors contributing to the degradation of this compound are expected to be hydrolysis (especially under acidic or basic conditions), thermal stress, and photolysis. Hydrazides can be susceptible to cleavage at the hydrazide bond.

Q2: I am observing unexpected peaks in my chromatogram after storing my sample in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. The most probable cause is the hydrolysis of the parent compound into 2-chlorobenzoic acid and benzohydrazide, especially if the solution is not pH-neutral or has been stored for an extended period.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For solutions, it is advisable to use freshly prepared samples. If storage in solution is necessary, use a neutral, anhydrous solvent and store at low temperatures (e.g., 2-8 °C) for a short period. Avoid exposure to strong acids, bases, and oxidizing agents.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • If using a stock solution, verify its purity by a suitable analytical method (e.g., HPLC) before use.

    • Ensure the pH of your assay medium is within a stable range for the compound, ideally close to neutral.

Issue 2: Precipitate formation in aqueous solutions.

  • Possible Cause: this compound has low aqueous solubility. The precipitate could also be a less soluble degradation product.

  • Troubleshooting Steps:

    • Consider using a co-solvent system to improve solubility.

    • If degradation is suspected, analyze the precipitate to identify its composition.

Data on Potential Degradation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and intended to provide a general understanding of potential degradation under various stress conditions. The primary degradation products are anticipated to be 2-chlorobenzoic acid and benzohydrazide via hydrolysis of the amide bond.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60252-Chlorobenzoic acid, Benzohydrazide
Basic Hydrolysis 0.1 M NaOH8 hours60402-Chlorobenzoic acid, Benzohydrazide
Oxidative 3% H₂O₂24 hours2515Oxidized derivatives
Thermal Solid State48 hours8010Thermal decomposition products
Photolytic Solid State, UV light (254 nm)24 hours255Photodegradation products

Table 2: Effect of pH on Hydrolytic Degradation of this compound in Solution at 25°C (Hypothetical Data)

pHIncubation Time (hours)Degradation (%)
37215
5725
772<1
97210
117230

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

1. Forced Degradation Studies

  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Methodology:

    • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

    • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

2. Stability-Indicating HPLC Method

  • Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products.

  • Methodology:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Degradation Pathway

parent This compound deg1 2-Chlorobenzoic acid parent->deg1 Hydrolysis deg2 Benzohydrazide parent->deg2 Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Basic Hydrolysis base->hplc oxidative Oxidative oxidative->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc mass_spec Mass Spectrometry hplc->mass_spec Identify Degradants method Validated Stability-Indicating Method hplc->method nmr NMR Spectroscopy mass_spec->nmr Structure Elucidation pathway Degradation Pathway Elucidation nmr->pathway

Caption: Workflow for conducting forced degradation studies and developing a stability-indicating method.

Troubleshooting Logic for Unexpected Chromatographic Peaks

node_action node_action start Unexpected Peak(s) Observed? fresh_sample Analyze a freshly prepared sample start->fresh_sample Yes peaks_present Peaks still present? fresh_sample->peaks_present impurity Potential synthetic impurity peaks_present->impurity Yes degradation Degradation product peaks_present->degradation No check_storage Review storage conditions (solvent, temp, light) degradation->check_storage forced_degradation Perform forced degradation to confirm check_storage->forced_degradation

Caption: Decision tree for troubleshooting the origin of unexpected peaks in a chromatogram.

How to overcome challenges in scaling up n'-Benzoyl-2-chlorobenzohydrazide production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of N'-Benzoyl-2-chlorobenzohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a significantly lower than expected yield of the final product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction between 2-chlorobenzohydrazide and benzoyl chloride may not have gone to completion.

      • Solution:

        • Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

        • Temperature: While the reaction is often performed at low temperatures to control exothermicity, a slight increase in temperature might be necessary to drive the reaction to completion. Proceed with caution and monitor for side product formation.

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of N,N'-dibenzoylhydrazide if benzoyl chloride reacts with both nitrogen atoms of the hydrazine moiety.

      • Solution:

        • Slow Addition: Add the benzoyl chloride solution dropwise to the solution of 2-chlorobenzohydrazide at a controlled temperature. This helps to maintain a low concentration of benzoyl chloride, favoring the mono-acylation.

        • Stoichiometry: Ensure precise control over the stoichiometry of the reactants. A slight excess of the hydrazide can sometimes be used to minimize the formation of the di-acylated product.

    • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, and recrystallization steps.

      • Solution:

        • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product into the organic solvent.

        • Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the pure product. Refer to the solubility data in Table 2. Avoid using an excessive volume of solvent.

Issue 2: Product Purity Issues and Impurity Identification

  • Question: My final product is showing impurities after purification. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from side reactions.

    • Potential Impurities:

      • 2-chlorobenzohydrazide (starting material): This is a common impurity if the reaction is incomplete.

      • Benzoic acid: Formed from the hydrolysis of benzoyl chloride.

      • N,N'-dibenzoylhydrazide: A common byproduct of the acylation reaction.

    • Purification Strategies:

      • Washing: Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities like benzoic acid.

      • Recrystallization: This is the most effective method for removing most impurities. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Refer to Table 2 for solvent suggestions.

      • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

Issue 3: Exothermic Reaction and Temperature Control at Scale

  • Question: I am concerned about the exothermic nature of the acylation reaction during scale-up. How can I manage the heat generated to ensure a safe and controlled process?

  • Answer: The reaction of an acyl chloride with a hydrazide is exothermic and requires careful temperature management, especially at a larger scale.

    • Heat Management Strategies:

      • Slow Addition: As mentioned for yield improvement, the slow, controlled addition of benzoyl chloride to the reaction mixture is crucial. This allows the cooling system of the reactor to dissipate the heat as it is generated.

      • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The cooling capacity should be sufficient to handle the total heat of reaction.

      • Dilution: Conducting the reaction in a suitable solvent at a moderate concentration can help to dissipate the heat more effectively.

      • Monitoring: Continuous monitoring of the internal reaction temperature is essential. An automated system that can control the addition rate based on the temperature is highly recommended for large-scale production.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for the synthesis of this compound?

    • A1: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this type of acylation reaction. The choice of solvent can influence reaction rate and solubility of reactants and products.

  • Q2: What is the role of a base in this reaction?

    • A2: A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the hydrazide starting material, which would render it unreactive, and also minimizes potential acid-catalyzed side reactions.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify any impurities.

  • Q4: Are there any specific safety precautions I should take when handling the reactants?

    • A4: Yes, both benzoyl chloride and 2-chlorobenzohydrazide are hazardous materials.

      • Benzoyl chloride is corrosive and a lachrymator. It reacts with moisture to produce HCl gas.

      • 2-chlorobenzohydrazide can be an irritant.

      • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for detailed handling and emergency procedures.

Data Presentation

Table 1: Reactant Properties and Stoichiometry

CompoundMolecular Weight ( g/mol )Molar EquivalentDensity (g/cm³)Boiling Point (°C)
2-chlorobenzohydrazide170.601.0~1.3-
Benzoyl chloride140.571.0 - 1.11.21197.2
Triethylamine (Base)101.191.1 - 1.20.72689.5

Table 2: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at 25°CSolubility at RefluxRecrystallization Suitability
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
DichloromethaneSolubleVery SolublePoor
Ethyl AcetateModerately SolubleSolubleFair
HexaneInsolubleInsolublePoor (as a single solvent)
TolueneSparingly SolubleSolubleGood
WaterInsolubleInsoluble-

Experimental Protocols

1. Synthesis of 2-chlorobenzohydrazide (Precursor)

This protocol is based on the general synthesis of hydrazides from esters.

  • Materials:

    • Methyl 2-chlorobenzoate

    • Hydrazine hydrate (80% solution)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-chlorobenzoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent under reduced pressure.

    • The precipitated solid is collected by filtration, washed with cold water, and then a small amount of cold ethanol.

    • The crude 2-chlorobenzohydrazide can be purified by recrystallization from ethanol or methanol to yield a white crystalline solid.

2. Synthesis of this compound

  • Materials:

    • 2-chlorobenzohydrazide

    • Benzoyl chloride

    • Triethylamine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chlorobenzohydrazide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of benzoyl chloride (1.05 equivalents) in DCM dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or toluene.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start_precursor Methyl 2-chlorobenzoate + Hydrazine Hydrate in Ethanol reflux Reflux (4-6h) start_precursor->reflux workup_precursor Cool, Concentrate, Filter reflux->workup_precursor purify_precursor Recrystallize from Ethanol workup_precursor->purify_precursor product_precursor Pure 2-chlorobenzohydrazide purify_precursor->product_precursor start_final 2-chlorobenzohydrazide + Triethylamine in DCM product_precursor->start_final cool Cool to 0-5°C start_final->cool add_benzoyl Slow addition of Benzoyl Chloride in DCM cool->add_benzoyl react Stir at RT (2-4h) add_benzoyl->react workup_final Quench, Wash (HCl, NaHCO3, Brine) react->workup_final purify_final Dry, Concentrate, Recrystallize workup_final->purify_final final_product This compound purify_final->final_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reaction Not Complete check_byproducts Analyze for Byproducts (e.g., Di-acylation) check_completion->check_byproducts Reaction Complete extend_time Increase Reaction Time incomplete->extend_time increase_temp Cautiously Increase Temperature incomplete->increase_temp solution Improved Yield extend_time->solution increase_temp->solution byproducts_present Byproducts Detected check_byproducts->byproducts_present Byproducts Found review_workup Review Work-up & Purification check_byproducts->review_workup No Significant Byproducts slow_addition Implement Slower Reagent Addition byproducts_present->slow_addition adjust_stoichiometry Adjust Reactant Stoichiometry byproducts_present->adjust_stoichiometry slow_addition->solution adjust_stoichiometry->solution loss_detected Product Loss Identified review_workup->loss_detected Losses Occurring optimize_extraction Optimize Extraction pH loss_detected->optimize_extraction optimize_recrystallization Optimize Recrystallization Solvent/Volume loss_detected->optimize_recrystallization optimize_extraction->solution optimize_recrystallization->solution

Resolving inconsistencies in biological assay results for n'-Benzoyl-2-chlorobenzohydrazide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in biological assay results for n'-Benzoyl-2-chlorobenzohydrazide. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related hydrazide compounds?

A1: this compound belongs to the hydrazide class of compounds. Derivatives of hydrazides have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific biological mechanisms of this compound are still under investigation, but its structural features suggest potential interactions with various biological targets.

Q2: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A2: High variability between replicates is a common issue in cell-based assays.[6] Several factors could contribute to this problem:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay media. Precipitation can lead to non-uniform exposure of cells to the compound.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can introduce significant variability.

  • Cell Plating Inconsistency: Uneven cell distribution in the microplate wells is a frequent source of variation.

  • Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in concentration and affecting cell growth.[7]

Q3: My dose-response curve for this compound is not sigmoidal and shows inconsistent results at higher concentrations. Why might this be happening?

A3: A non-sigmoidal dose-response curve, particularly at higher concentrations, can be indicative of several issues:

  • Compound Solubility Limits: As the concentration of this compound increases, it may exceed its solubility limit in the assay buffer, leading to precipitation and a plateau or even a decrease in the observed effect.

  • Cytotoxicity: At higher concentrations, the compound may induce non-specific cytotoxicity, masking the intended biological effect.

  • Assay Interference: The compound might interfere with the assay components (e.g., enzymes, detection reagents) at high concentrations.

Q4: How can I be sure that the observed activity is specific to this compound and not an artifact?

A4: To ensure the observed activity is specific, consider the following controls:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Inactive Structural Analog: If available, test a structurally similar but biologically inactive analog of this compound to rule out non-specific effects.

  • Counter-Screening: Perform secondary assays to confirm the primary screening results and investigate the mechanism of action.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays involving this compound.

Troubleshooting Workflow:

A Inconsistent Results B Check Compound Solubility & Purity A->B C Visually inspect for precipitation Run HPLC/LC-MS for purity check B->C Issue Found D Optimize Assay Protocol B->D No Issue C->D E Review pipetting technique Ensure proper cell seeding Mitigate edge effects D->E Issue Found F Evaluate Cell Health D->F No Issue E->F G Check morphology Perform viability stain F->G Issue Found H Consistent Results Achieved F->H No Issue G->D

Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Methodologies:

  • Compound Solubility and Purity Check:

    • Visual Inspection: Prepare the highest concentration of this compound in your assay medium and visually inspect for any precipitate under a microscope.

    • Purity Analysis: If not already done, verify the purity of your compound stock using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities can lead to off-target effects.

  • Assay Protocol Optimization:

    • Pipetting Technique: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions and pre-wet the pipette tip.

    • Cell Seeding: After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator.

    • Edge Effect Mitigation: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Issue 2: High Background Signal in Biochemical Assays (e.g., ELISA)

High background can mask the true signal and lead to inaccurate results in biochemical assays.[8]

Troubleshooting Workflow:

A High Background Signal B Check Reagent Quality & Concentration A->B C Test fresh reagents Titrate antibody concentrations B->C Issue Found D Optimize Blocking & Washing B->D No Issue C->D E Increase blocking time/concentration Increase number/duration of washes D->E Issue Found F Investigate Compound Interference D->F No Issue E->F G Run compound-only control (no biological target) F->G Issue Found H Background Signal Reduced F->H No Issue G->D

Troubleshooting workflow for high background in biochemical assays.

Detailed Methodologies:

  • Reagent Quality and Concentration:

    • Fresh Reagents: Prepare fresh buffers and reagent solutions. Contaminated or old reagents can contribute to high background.

    • Antibody Titration: If using an antibody-based assay, perform a titration to determine the optimal antibody concentration that gives a good signal-to-noise ratio.

  • Blocking and Washing Steps:

    • Blocking Buffer: Ensure the blocking buffer is appropriate for the assay and incubate for the recommended time and temperature.[9] You may need to try different blocking agents.

    • Washing: Increase the number and/or duration of wash steps to remove non-specifically bound reagents.[7]

  • Compound Interference:

    • Compound-Only Control: To test if this compound is intrinsically fluorescent or interferes with the detection signal, run a control well containing only the compound and the detection reagents (without the biological target).

Data Presentation

Below are example tables for summarizing quantitative data from common assays used to evaluate this compound.

Table 1: Cell Viability Assay - IC50 Values

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-715.2 ± 2.10.8 ± 0.1
A54922.5 ± 3.51.2 ± 0.2
HCT11618.9 ± 2.80.9 ± 0.1

Table 2: Anti-inflammatory Assay - Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)Nitric Oxide Production (% of Control)
Vehicle (DMSO)-100 ± 5.2
This compound185.3 ± 4.1
1052.1 ± 3.5
5025.7 ± 2.8
Dexamethasone (Positive Control)130.2 ± 2.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide Production
  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Second Reagent Addition: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.

References

Methods for the purification of n'-Benzoyl-2-chlorobenzohydrazide from a reaction mixture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of n'-Benzoyl-2-chlorobenzohydrazide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.

Q2: What are the likely impurities in my crude this compound reaction mixture?

A2: The synthesis of this compound typically involves the reaction of 2-chlorobenzohydrazide with benzoyl chloride (or a similar benzoylating agent). Potential impurities include:

  • Unreacted starting materials: 2-chlorobenzohydrazide and benzoyl chloride.

  • Byproducts: Di-acylated hydrazine (N,N'-dibenzoyl-2-chlorobenzohydrazide) can form if an excess of the benzoylating agent is used. Hydrolysis of benzoyl chloride can also lead to benzoic acid.

  • Residual solvents from the reaction step.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the fractions collected during purification, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. A typical mobile phase for benzohydrazide derivatives is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[1]

Q4: What analytical techniques can I use to confirm the purity of the final product?

A4: To confirm the purity of your this compound, you can use the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. Insufficient solvent. The chosen solvent is unsuitable.Add a small amount of additional hot solvent until the compound dissolves. If a large volume of solvent is required, it may not be the ideal solvent. In that case, select a different solvent or a solvent mixture.
The compound "oils out" instead of crystallizing. The solution is supersaturated. The cooling rate is too fast. Impurities are present that inhibit crystallization.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. Allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography to remove impurities.
No crystals form upon cooling. The solution is not saturated. The solution is supersaturated and requires nucleation.Boil off some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
The yield is very low. Too much solvent was used, and a significant amount of product remains in the mother liquor. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Always wash the crystals with ice-cold recrystallization solvent to minimize product loss. Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystallization.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for the hot filtration to remove the charcoal.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

Objective: To purify crude this compound by removing unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat it to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Expected Outcome: Pure, crystalline this compound. The expected yield will depend on the purity of the crude product.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To monitor the purification process and assess the purity of the final product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Ethyl acetate/Hexane (1:1, v/v)

  • Spotting capillaries

  • UV lamp (254 nm)

Procedure:

  • Preparation: Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Spotting: Dissolve small amounts of the crude reaction mixture, the purified product, and any relevant starting materials in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using separate capillaries, spot each solution on the baseline of a TLC plate.

  • Development: Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The purified product should appear as a single, well-defined spot with a different Rf value from the starting materials and impurities. The absence of other spots in the lane of the purified product indicates a high degree of purity.

Visualizations

experimental_workflow crude_product Crude n'-Benzoyl-2- chlorobenzohydrazide dissolution Dissolve in minimal hot ethanol crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_cosolvent Reheat, add co-solvent, cool slowly oiling_out->reheat_add_cosolvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate_induce Concentrate solution, scratch flask or add seed crystal no_crystals->concentrate_induce Yes success Successful Purification low_yield->success No check_mother_liquor Concentrate mother liquor for second crop low_yield->check_mother_liquor Yes reheat_add_cosolvent->start concentrate_induce->start check_mother_liquor->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of n'-Benzoyl-2-chlorobenzohydrazide and Other Benzohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of n'-Benzoyl-2-chlorobenzohydrazide with other benzohydrazide derivatives, supported by experimental data and detailed protocols.

Benzohydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery. This guide focuses on a comparative analysis of this compound, a molecule combining the structural features of a chlorinated benzene ring and a benzoyl group, against other notable benzohydrazide derivatives. The analysis covers their synthesis, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, providing a valuable resource for researchers exploring the therapeutic potential of this chemical scaffold.

Synthesis and Structural Characteristics

The general synthesis of n'-substituted benzohydrazides involves the condensation of a benzohydrazide with an appropriate acyl chloride, aldehyde, or ketone. In the case of this compound, a plausible synthetic route involves the acylation of 2-chlorobenzohydrazide with benzoyl chloride.

Representative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Synthesis of 2-Chlorobenzohydrazide cluster_1 Synthesis of this compound 2-Chlorobenzoic_acid 2-Chlorobenzoic Acid 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoic_acid->2-Chlorobenzoyl_chloride Chlorination Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->2-Chlorobenzoyl_chloride 2-Chlorobenzohydrazide 2-Chlorobenzohydrazide 2-Chlorobenzoyl_chloride->2-Chlorobenzohydrazide Hydrazinolysis Hydrazine_hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_hydrate->2-Chlorobenzohydrazide Target_Compound This compound 2-Chlorobenzohydrazide->Target_Compound Acylation Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Target_Compound

Caption: Synthetic route to this compound.

Comparative Biological Activity

The biological potential of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. This section provides a comparative summary of the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of this compound and other selected derivatives, with quantitative data presented in the tables below.

Anticancer Activity

Several benzohydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.[1][2][3]

Table 1: Comparative Anticancer Activity (IC50 µM) of Benzohydrazide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
n'-Benzoyl-3-chlorobenzohydrazide derivative (C8) A549 (Lung)9.54[4]
MCF-7 (Breast)>200[4]
HepG2 (Liver)>200[4]
Dihydropyrazole-containing benzohydrazide (H20) A549 (Lung)0.46[1][2][3]
MCF-7 (Breast)0.29[1][2][3]
HeLa (Cervical)0.15[1][2][3]
HepG2 (Liver)0.21[1][2][3]
N'-(4-((substituted imino) methyl) benzylidene)- substituted benzohydrazides (Compound 20) HCT116 (Colon)19 µg/cm³[5]
MCF7 (Breast)18 µg/cm³[5]
2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides (Compound 4) HCT 116 (Colon)1.88[5]
N'-[(3-Substituted alkyl/aryl)-4-oxo-1,3-thiazolidin-2-ylidene]-4-hydroxybenzohydrazide derivatives A-549 (Lung)Significant activity[3]
Antimicrobial Activity

Benzohydrazide derivatives have shown significant activity against a range of bacterial and fungal pathogens. The presence of halogen atoms, such as chlorine, is often associated with enhanced antimicrobial potential.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Benzohydrazide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N'-((2-Chloroquinolin-3-yl) methylene) benzohydrazide derivatives S. aureus, E. coli, E. faecalis, B. subtilis, etc.11-42 mm (Zone of Inhibition)[6]
6-(chloro/nitro)-1H-benzimidazole derivatives E. coli, S. faecalis, MSSA, MRSA2-16[7]
C. albicans, A. niger8-16[7]
2/3-bromo-N'-(substituted benzylidene/3- phenylallylidene) benzohydrazides (Compounds 3, 15, 18) Various1.62 µM/ml[8]
Pyrrolyl benzohydrazide derivative (5k) M. tuberculosis0.8[9]
Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in numerous diseases. Certain benzohydrazide derivatives have been investigated for their ability to mitigate these processes.

Table 3: Comparative Anti-inflammatory and Antioxidant Activity of Benzohydrazide Derivatives

Compound/DerivativeActivityIC50/ValueReference
4-Maleimidylphenyl-hydrazide derivative (14) Anti-inflammatory (NO inhibition)~4x more potent than DAB-1[6]
Substituted benzohydrazide (S3) Antioxidant (DPPH)64.7±3.4% scavenging[10]
4-hydroxybenzohydrazide-hydrazones (ohbh4) Antioxidant (DPPH)Moderate (31-46% scavenging)[4]
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (10b, 10c, 10d) Antioxidant (DPPH)64.5-81% scavenging[2][6]
2,5-disubstituted-1,3,4-oxadiazole derivatives Antioxidant (DPPH, FRAP, TAC)Excellent (76 - 95.5% RSA)[11][12]

Signaling Pathway Involvement: The EGFR Cascade

As mentioned, a key mechanism of action for the anticancer activity of some benzohydrazide derivatives is the inhibition of the EGFR signaling pathway. Ligand binding to EGFR triggers a cascade of downstream signaling events that ultimately regulate cell proliferation, survival, and migration. The diagram below illustrates a simplified overview of this pathway.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Benzohydrazide Benzohydrazide Derivatives Benzohydrazide->EGFR Inhibit

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain benzohydrazide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activities of benzohydrazide derivatives.

Synthesis of this compound (Representative Protocol)

This protocol is a general representation based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of 2-Chlorobenzoyl Chloride

  • To a solution of 2-chlorobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl2) in slight excess.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-chlorobenzoyl chloride.

Step 2: Synthesis of 2-Chlorobenzohydrazide

  • Dissolve 2-chlorobenzoyl chloride in a suitable solvent (e.g., ethanol).

  • Slowly add hydrazine hydrate to the solution while stirring, maintaining a low temperature.

  • Continue stirring for a specified period until the reaction is complete.

  • The product, 2-chlorobenzohydrazide, can be isolated by filtration and purified by recrystallization.

Step 3: Synthesis of this compound

  • Dissolve 2-chlorobenzohydrazide in a suitable solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine).

  • Slowly add benzoyl chloride to the solution at a controlled temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Isolate the crude product by pouring the reaction mixture into ice-water.

  • Purify the solid this compound by recrystallization from a suitable solvent.

  • Characterize the final product using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the benzohydrazide derivative solution at different concentrations into the wells. Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

This guide provides a foundational comparative analysis of this compound and its analogs. Further research, particularly direct comparative studies under uniform experimental conditions, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationships of N'-Benzoyl-2-chlorobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N'-Benzoyl-2-chlorobenzohydrazide analogs, focusing on their structure-activity relationships (SAR) in various biological contexts, including insecticidal, antimicrobial, and anticancer activities. The information is compiled from recent studies to facilitate the rational design of more potent and selective derivatives.

Comparative Biological Activity of Benzohydrazide Analogs

The following table summarizes the quantitative biological activity of various this compound analogs and related benzohydrazide derivatives. The data highlights the impact of structural modifications on their efficacy against different biological targets.

Compound IDCore StructureR1 (Benzoyl Ring)R2 (Benzohydrazide Ring)Biological ActivityIC50/LC50/MICTarget Organism/Cell LineReference
Series 1 N'-Benzoyl-benzohydrazide3,5-dimethylBenzoheterocyclesInsecticidalLC50 = 0.89 mg/LSpodoptera litura[1]
Series 2 Hydrazide-hydrazoneVaried arylVaried arylAntimicrobialMIC = 2.5 mg/mLB. subtilis, E. coli, K. pneumoniae[2]
Series 3 Benzamidoxime2-amino-5-chloroVaried arylAnticancer-Jurkat, HL-60RG[3]
H20 Benzohydrazide-dihydropyrazoleNaphthalene4-fluorophenylAnticancer (EGFR inhibitor)IC50 = 0.15 - 0.46 µMA549, MCF-7, HeLa, HepG2[4][5]
10l Pyrimidine-sulfonamido-benzoyl hydrazide2,4-dihydroxy-pyrimidine4-chlorophenylAnticancer (TS inhibitor)IC50 = 1.26 µMA549[6]
4b, 4d, 4l Diacylhydrazine/Acylhydrazone2-chloropyridylVariedInsecticidal>95% mortality at 10 mg/LSpodoptera exigua[7]

Structure-Activity Relationship Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both aromatic rings and modifications of the hydrazide linker.

Insecticidal Activity:

  • Benzoheterocyclic Moieties: Replacing the benzoyl group with various benzoheterocycles can enhance insecticidal activity. For instance, analogs incorporating 5-methyl-6-chromanecarbohydrazide showed high potency against Spodoptera litura[1].

  • Modification of the N-tert-butylhydrazine Moiety: While modifications to the tert-butylhydrazine part of related analogs were synthesized, they generally resulted in decreased insecticidal activity compared to the lead compounds[8].

  • Diacylhydrazine and Acylhydrazone Derivatives: Introduction of a second acyl group or conversion to acylhydrazones has yielded compounds with high insecticidal activity against various lepidopteran larvae[7].

Antimicrobial Activity:

  • Hydrazide-Hydrazones: The formation of hydrazide-hydrazones is a common strategy to develop potent antimicrobial agents. The antimicrobial efficacy is often dependent on the specific heterocyclic rings incorporated[2][9][10].

  • Substituent Effects: The presence of electron-withdrawing groups, such as nitro groups, can increase the antibacterial activity of hydrazide-hydrazone derivatives[9].

  • Metal Complexes: Complexation of benzoyl hydrazide derivatives with metal ions like Cu and Cd has been shown to enhance their antimicrobial properties[11].

Anticancer Activity:

  • Chloride Substitution: Benzamidoxime analogs with chloride substituents demonstrated a strong, dose-dependent inhibition of cancer cell growth[3].

  • Kinase Inhibition: Benzohydrazide derivatives incorporating dihydropyrazole moieties have been identified as potent EGFR kinase inhibitors, with compound H20 showing significant antiproliferative activity against multiple cancer cell lines[4][5].

  • Thymidylate Synthase Inhibition: By combining pharmacophoric features of known thymidylate synthase inhibitors, novel N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives with potent anti-proliferative activity have been developed[6].

  • Benzothiazole Conjugates: The incorporation of a benzothiazole moiety is a key strategy in designing anticancer agents, with substitutions on the benzothiazole ring modulating the cytotoxic activity[12][13].

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the interpretation and replication of results.

Antimicrobial Activity Assays

Agar Disc Diffusion Method:

  • Bacterial and fungal strains are subcultured in appropriate media (e.g., Trypticase soya agar for bacteria, Sabouraud dextrose agar for fungi)[2].

  • The microbial suspension is uniformly spread over the surface of the agar plates.

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with the test compounds at a specific concentration.

  • The discs are placed on the seeded agar plates.

  • A standard antibiotic (e.g., Gentamycin) is used as a positive control, and the solvent (e.g., DMSO) serves as a negative control[2].

  • The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 3-5 days for fungi[2].

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination:

  • The broth microdilution method is commonly used[9][14].

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9].

Anticancer Activity Assays

MTT Assay for Cell Viability:

  • Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours[15].

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours)[15].

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve[4].

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the general synthetic pathway for benzohydrazide analogs and a conceptual workflow for SAR studies.

Synthetic Pathway for this compound Analogs cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2-Chlorobenzoic acid 2-Chlorobenzoic acid Esterification Esterification 2-Chlorobenzoic acid->Esterification Substituted Benzoyl Chloride Substituted Benzoyl Chloride Coupling Coupling Substituted Benzoyl Chloride->Coupling Hydrazine Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine Hydrate->Hydrazinolysis Esterification->Hydrazinolysis Intermediate Ester Hydrazinolysis->Coupling 2-Chlorobenzohydrazide This compound Analog This compound Analog Coupling->this compound Analog

Caption: General synthetic scheme for this compound analogs.

SAR Study Workflow Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Structural Modification Biological Screening Biological Screening Analog Synthesis->Biological Screening Library of Analogs Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Activity Data Data Analysis (SAR)->Analog Synthesis Design New Analogs Optimized Compound Optimized Compound Data Analysis (SAR)->Optimized Compound Identify Key Features

Caption: Workflow for a typical structure-activity relationship (SAR) study.

References

Validating the Insecticidal Activity of n'-Benzoyl-2-chlorobenzohydrazide and its Analogs Against Lepidopteran Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of n'-Benzoyl-2-chlorobenzohydrazide and structurally related benzohydrazide derivatives against specific lepidopteran pests. While direct and extensive experimental data for this compound is limited in publicly available literature, this document synthesizes findings from closely related analogs to offer valuable insights into its potential efficacy and mechanism of action. The information presented is intended to support further research and development in the field of insecticides.

Comparative Efficacy of Benzohydrazide Analogs and Other Insecticides

The insecticidal activity of several N'-benzoyl-N-(tert-butyl)benzohydrazide analogs has been evaluated against the common cutworm (Spodoptera litura), a significant agricultural pest. The following table summarizes the median lethal concentration (LC50) values, providing a quantitative comparison of their potency. For context, the performance of the commercial insecticide tebufenozide is also included.

CompoundPest SpeciesLC50 (mg/L)Citation
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazideSpodoptera litura0.89[1]
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazideSpodoptera lituraHigh[2]
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazideSpodoptera lituraHigh[2]
Tebufenozide (RH-5992)Spodoptera lituraHigh[2]

Note: "High" insecticidal activity was reported, but specific LC50 values were not provided in the abstract.[2]

Mechanism of Action: Ecdysone Receptor Agonism

Benzohydrazide derivatives, including likely this compound, act as nonsteroidal ecdysone agonists.[2] Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis.[3][4] These compounds mimic the action of the natural hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR).[2][3]

The functional ecdysone receptor is a heterodimer of two nuclear proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[3] In the absence of a ligand, the EcR/USP complex can act as a transcriptional repressor. Upon binding of an ecdysone agonist, the receptor complex undergoes a conformational change, leading to the activation of a cascade of genes responsible for initiating the molting process.[5] This premature and incomplete molting ultimately leads to larval death.

The following diagram illustrates the proposed signaling pathway for benzohydrazide insecticides.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzohydrazide Benzohydrazide EcR_USP_inactive EcR/USP Complex (Inactive) Benzohydrazide->EcR_USP_inactive Binds to EcR_USP_active EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element EcR_USP_active->EcRE Binds to Molting_Genes Molting Genes EcRE->Molting_Genes Activates Transcription_Activation Transcription Activation Molting_Genes->Transcription_Activation Premature_Molting Premature & Incomplete Molting Transcription_Activation->Premature_Molting Larval_Death Larval_Death Premature_Molting->Larval_Death Leads to

Caption: Proposed mechanism of action for benzohydrazide insecticides as ecdysone receptor agonists.

Experimental Protocols

The following is a generalized protocol for assessing the insecticidal activity of a compound against Spodoptera litura larvae, based on common methodologies found in the literature.[6][7]

1. Insect Rearing:

  • Spodoptera litura larvae are reared on an artificial diet in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 14:10 h light:dark photoperiod).

2. Bioassay (Leaf-Dip Method):

  • Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone or water with a surfactant).

  • Select fresh, untreated host plant leaves (e.g., castor or cabbage).

  • Dip the leaves into the respective test solutions for a standardized time (e.g., 10-30 seconds).

  • Allow the leaves to air-dry completely.

  • Place one treated leaf into a petri dish lined with filter paper.

  • Introduce a specific number of same-instar larvae (e.g., 10 third-instar larvae) into each petri dish.

  • Seal the petri dishes and incubate them under the same conditions as insect rearing.

  • A control group with leaves dipped only in the solvent should be included.

  • Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

3. Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula.

  • Calculate the LC50 values and their 95% confidence limits using probit analysis.

The following flowchart outlines the general workflow for insecticide bioassays.

Insecticide_Bioassay_Workflow Insect_Rearing Insect Rearing (e.g., Spodoptera litura) Larval_Exposure Exposure of Larvae to Treated Leaves Insect_Rearing->Larval_Exposure Compound_Preparation Preparation of Test Compound Concentrations Leaf_Treatment Leaf-Dip Bioassay Compound_Preparation->Leaf_Treatment Leaf_Treatment->Larval_Exposure Incubation Incubation under Controlled Conditions Larval_Exposure->Incubation Mortality_Assessment Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis Data Analysis (Probit Analysis, LC50 Calculation) Mortality_Assessment->Data_Analysis

Caption: A generalized workflow for conducting insecticide bioassays using the leaf-dip method.

Conclusion

References

A Comparative Analysis of n'-Benzoyl-2-chlorobenzohydrazide and Commercial Insecticides for Lepidopteran Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of n'-Benzoyl-2-chlorobenzohydrazide and its broader chemical class, the diacylhydrazines, against prominent commercial insecticides. The information is intended for researchers, scientists, and professionals in the field of drug development to understand the mode of action and potential applications of this compound in pest management strategies. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on diacylhydrazine insecticides to provide a scientifically grounded comparison.

Introduction to this compound and the Diacylhydrazine Class

This compound is a member of the diacylhydrazine class of insecticides. These compounds are renowned as insect growth regulators (IGRs) that exhibit a high degree of selectivity, primarily targeting lepidopteran pests (moths and butterflies). A key advantage of this class is its favorable toxicological profile, showing low toxicity to mammals and other non-target organisms. The first commercial diacylhydrazine insecticide was tebufenozide, and since its introduction, several other analogues like methoxyfenozide and chromafenozide have been developed.[1][2]

Mode of Action: Ecdysone Receptor Agonism

Diacylhydrazines function as nonsteroidal ecdysone receptor agonists.[1][3] In insects, the steroid hormone 20-hydroxyecdysone plays a pivotal role in initiating the molting process, a critical phase of development. Diacylhydrazines mimic the action of this natural hormone, binding to the ecdysone receptor complex. This binding triggers a premature and incomplete molt, which is ultimately fatal to the insect larvae.[4][5] This highly specific mode of action contributes to their selectivity and makes them valuable tools in integrated pest management (IPM) and insecticide resistance management programs.[3]

cluster_outside Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBH Diacylhydrazine (e.g., this compound) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle Protein (USP) Complex DBH->EcR_USP Binds to EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP->EcRE Translocates to Nucleus and Binds to EcRE Gene_Transcription Transcription of Molting-Related Genes EcRE->Gene_Transcription Initiates Lethal_Molt Premature and Lethal Molting Gene_Transcription->Lethal_Molt Leads to

Caption: Signaling pathway of diacylhydrazine insecticides.

Comparative Efficacy and Characteristics

CharacteristicThis compound (Diacylhydrazine Class)Chlorantraniliprole (Anthranilic Diamide)Emamectin Benzoate (Avermectin)
IRAC MoA Group 18286
Mode of Action Ecdysone receptor agonistRyanodine receptor modulatorGlutamate-gated chloride channel allosteric modulator
Primary Effect Premature, lethal moltingMuscle paralysis, feeding cessationParalysis
Speed of Action Slower acting; lethal effect at moltRapid feeding cessation; moderate speed of killRapid feeding cessation; moderate speed of kill
Spectrum Primarily LepidopteraLepidoptera, Coleoptera, some Diptera and HemipteraPrimarily Lepidoptera
Systemic Activity Generally contact and ingestionTranslaminar and systemic (root uptake)Translaminar (local systemic)

Experimental Protocols

A standardized bioassay is crucial for the objective comparison of insecticide efficacy. The following outlines a typical protocol for evaluating the activity of a compound like this compound against a representative lepidopteran pest, such as the beet armyworm (Spodoptera exigua).

Objective: To determine the median lethal concentration (LC50) of the test compound.

Materials:

  • Third-instar larvae of Spodoptera exigua.

  • This compound, technical grade.

  • Commercial standard insecticides (e.g., chlorantraniliprole, emamectin benzoate).

  • Acetone or other suitable solvent.

  • Artificial diet for insect rearing.

  • Petri dishes or multi-well plates.

  • Environmental chamber (25±1°C, 60-70% RH, 16:8 L:D photoperiod).

Procedure:

  • Insect Rearing: Maintain a healthy, multi-generational colony of S. exigua on an artificial diet under controlled environmental conditions.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of five to seven serial dilutions from this stock solution. Prepare solutions of the commercial standards in the same manner. A control will consist of the solvent alone.

  • Diet Incorporation: Thoroughly mix each insecticide dilution into the molten artificial diet before it solidifies. Pour the treated diet into the bioassay containers (petri dishes or wells).

  • Larval Exposure: Once the diet has solidified, introduce one third-instar larva into each container. Ensure a sufficient number of replicates (e.g., 30 larvae per concentration).

  • Incubation: Place the bioassay containers in the environmental chamber.

  • Mortality Assessment: Record larval mortality at 24, 48, 72, and 96 hours post-infestation. Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the concentration-mortality line for each compound.

A Insect Colony Maintenance (e.g., Spodoptera exigua) D Infestation with 3rd Instar Larvae A->D B Preparation of Serial Dilutions (Test Compound & Standards) C Incorporation of Solutions into Artificial Diet B->C C->D E Incubation in Controlled Environment D->E F Mortality Data Collection (24, 48, 72, 96 hours) E->F G Statistical Analysis (Probit Analysis to determine LC50) F->G

Caption: Standard workflow for an insecticide diet-incorporation bioassay.

Conclusion

This compound, as a diacylhydrazine insecticide, operates through a highly specific mode of action that disrupts the hormonal regulation of molting in lepidopteran larvae. This class of compounds offers a valuable alternative to broad-spectrum neurotoxic insecticides. While direct quantitative comparisons with leading commercial products are not extensively documented, its distinct mechanism of action suggests it could be a potent tool in integrated pest management and in strategies to mitigate insecticide resistance. Further research with standardized bioassays is essential to precisely quantify its efficacy relative to other commercially available insecticides.

References

Cross-Validation of Experimental Findings on n'-Benzoyl-2-chlorobenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of n'-Benzoyl-2-chlorobenzohydrazide and its structural analogs. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this document focuses on cross-validating expected activities based on findings reported for closely related hydrazone and benzohydrazide derivatives. The information presented herein aims to offer a foundational resource for researchers interested in the further investigation and development of this class of compounds.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is not extensively available, the broader class of hydrazones and related benzohydrazide derivatives has been reported to exhibit notable antimicrobial and anti-inflammatory properties. The following tables summarize the activities of structurally similar compounds, which can serve as a benchmark for future experimental validation of this compound.

Table 1: Comparative Antimicrobial Activity of Hydrazone Derivatives

Compound/AlternativeTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference CompoundSource
N'-(substituted)-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivativesGram-positive and Gram-negative bacteriaModerately good inhibitorsNot specified[1]
(Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)butanoic acid derivativesB. subtilis, S. aureus, E. coli, C. albicans, A. flavus, A. niger13.14 - 18.23 µg/mLNot specified[2]
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazoleS. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus12.5 - 100 µg/mLNot specified[3]
Pyrimidine derivatives of phenothiazineE. faecium, E. faecalis, E. coli, B. subtilisModerate activityNot specified[4]

Table 2: Comparative Anti-inflammatory Activity of Related Compounds

Compound/AlternativeAssay ModelKey FindingsReference CompoundSource
N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivativesRat-paw edema methodPotent anti-inflammatory activityIndomethacin[5]
Ellagic AcidCarrageenan-induced paw edema in ratsDose-dependent reduction in paw edema (ED50 = 8.41 mg/kg)Indomethacin[6]
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Carrageenan-induced peritonitis and subcutaneous air pouchReduced leukocyte migration by 59% and 66% respectively at 10 mg/kgIndomethacin[7]
Diaryl-1,2,4-triazole derivativesIn vitro COX inhibition and in vivo analgesic/anti-inflammatory assaysPotent and selective COX-2 inhibitionCelecoxib[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the comparative data tables.

Synthesis of Hydrazone Derivatives (General Procedure)

The synthesis of this compound and its analogs typically involves a condensation reaction between a hydrazide and an aldehyde or ketone.

Workflow for a typical synthesis:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Hydrazide 2-Chlorobenzohydrazide Solvent Dissolve in a suitable solvent (e.g., Ethanol) Hydrazide->Solvent Aldehyde Benzaldehyde Aldehyde->Solvent Reflux Reflux the mixture for several hours Solvent->Reflux Cooling Cool the reaction mixture Reflux->Cooling Precipitation Collect the precipitate by filtration Cooling->Precipitation Purification Recrystallize to purify the product Precipitation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of hydrazone derivatives.

Detailed Steps:

  • Dissolution: Equimolar amounts of the hydrazide (e.g., 2-chlorobenzohydrazide) and the aldehyde or ketone (e.g., benzaldehyde) are dissolved in a suitable solvent such as ethanol.

  • Reaction: The mixture is refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the final hydrazone derivative.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]

Workflow for MIC determination:

G cluster_prep Preparation cluster_assay Assay cluster_result Result Compound Test Compound Stock Solution SerialDilution Perform serial dilutions of the compound in a 96-well plate Compound->SerialDilution Media Bacterial Culture in Broth Inoculation Inoculate each well with the bacterial suspension Media->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC Determine the lowest concentration with no visible growth (MIC) Observation->MIC

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then made in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[6][14][15][16][17]

Workflow for Carrageenan-Induced Paw Edema Assay:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Group of rats/mice TestCompound Test Compound Administration Animals->TestCompound Control Vehicle/Standard Drug Administration Animals->Control Baseline Measure initial paw volume TestCompound->Baseline Control->Baseline Carrageenan Inject carrageenan into the paw Baseline->Carrageenan Measurement Measure paw volume at regular intervals Carrageenan->Measurement Edema Calculate the increase in paw volume (edema) Measurement->Edema Inhibition Calculate the percentage inhibition of edema Edema->Inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping and Dosing: Animals (typically rats or mice) are divided into groups: a control group (receiving vehicle), a standard drug group (e.g., indomethacin), and test groups (receiving different doses of the test compound).

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time points before and after carrageenan injection using a plethysmometer.

  • Calculation of Anti-inflammatory Activity: The percentage inhibition of edema in the test groups is calculated relative to the control group.

Potential Signaling Pathway in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[18][19][20][21][22] While the specific mechanism of this compound is yet to be elucidated, interference with the NF-κB pathway is a plausible hypothesis for its potential anti-inflammatory activity.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Potential Inhibition LPS LPS IKK IKK Activation LPS->IKK TNFa TNF-α TNFa->IKK IL1b IL-1β IL1b->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_r NF-κB Release IkB_d->NFkB_r NFkB_t NF-κB Translocation NFkB_r->NFkB_t NFkB_b NF-κB Binds to DNA NFkB_t->NFkB_b Gene Pro-inflammatory Gene Transcription NFkB_b->Gene Compound This compound Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling pathway. Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that compounds like this compound may exert their anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.

Conclusion

This guide provides a comparative overview of the potential antimicrobial and anti-inflammatory activities of this compound based on data from structurally related compounds. The provided experimental protocols and the hypothesized mechanism of action offer a framework for future research. Direct experimental validation is necessary to ascertain the specific biological profile and therapeutic potential of this compound.

References

A Comparative Analysis of N'-Benzoyl-2-chlorobenzohydrazide Analogs: Correlating In Vitro and In Vivo Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: Direct experimental data correlating the in vitro and in vivo biological effects of N'-Benzoyl-2-chlorobenzohydrazide is limited in publicly accessible scientific literature. This guide, therefore, provides a comparative overview of the biological activities of the broader class of benzohydrazide and hydrazone derivatives, for which a more extensive body of research exists. The findings presented for these related compounds offer valuable insights into the potential activities and structure-activity relationships that may be relevant to this compound.

The benzohydrazide scaffold is a versatile pharmacophore that has been extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. This guide summarizes key in vitro and in vivo findings for representative benzohydrazide derivatives to provide a comparative perspective for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The primary in vitro metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of Representative Benzohydrazide Derivatives

Compound/DerivativeMicroorganismIn Vitro Result (MIC, µg/mL)Reference
Amino acid-(N'-benzoyl) hydrazide derivativesStaphylococcus aureus, Escherichia coliComparable to ampicillin
Substituted benzohydrazide derivativesS. aureus, E. coli, Aspergillus nigerVaried, with some compounds showing significant activity
Hydrazide-hydrazones of 2,4-dihydroxybenzoic acidGram-positive bacteria (including MRSA)MIC = 3.91 for compound 18 against MRSA
Nitrofurazone analogues with hydrazide-hydrazone moietyGram-positive bacteriaMIC = 0.002–0.98 for potent analogues

In vivo studies are crucial to validate the therapeutic potential of these compounds. These studies typically involve infecting an animal model with a pathogen and then administering the test compound to assess its efficacy in clearing the infection.

Table 2: In Vivo Antimicrobial Activity of a Representative Benzohydrazide Derivative

Compound/DerivativeAnimal ModelInfection ModelIn Vivo OutcomeReference
Nialamide (a hydrazide antidepressant)MiceLeishmaniasisPotent antileishmanial activity
Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been another major focus of research. In vitro studies typically involve assessing the cytotoxicity of these compounds against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 3: In Vitro Anticancer Activity of Representative Benzohydrazide Derivatives

Compound/DerivativeCancer Cell LineIn Vitro Result (IC50, µM)Reference
N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazidesHeLa (cervical cancer)0.66 for the most potent compound
2/3-bromo-N'-(substituted benzylidene) benzohydrazidesHCT 116 (colon cancer)1.88 for the most potent compound
Hydrazide-hydrazones of 2,4-dihydroxybenzoic acidLN-229 (glioblastoma)0.77 for the most potent compound
Salicylaldehyde benzoylhydrazonesK-562 (leukemia)1.6 for a highly active compound
Hydrazide-2-oxindole analoguesCapan-1 (prostate cancer)8.25 and 9.40 for lead compounds

In vivo anticancer studies often utilize xenograft models, where human cancer cells are implanted in immunocompromised mice, to evaluate the tumor-inhibiting effects of the compounds.

Table 4: In Vivo Anticancer Activity of a Representative Benzohydrazide Derivative

Compound/DerivativeAnimal ModelTumor ModelIn Vivo OutcomeReference
Hydrazide based compoundsNot specified in abstractVarious cancer modelsConsiderable potential as novel chemotherapeutics

Experimental Protocols

A critical component of drug discovery and development is the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key assays mentioned in this guide.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution start Prepare serial dilutions of the test compound in a 96-well microtiter plate. inoculate Inoculate each well with a standardized suspension of the target microorganism. start->inoculate incubate Incubate the plate at an appropriate temperature and duration for the microorganism. inoculate->incubate read Visually inspect the wells for turbidity or use a plate reader to measure absorbance. incubate->read determine The MIC is the lowest concentration of the compound that inhibits visible growth. read->determine

Caption: A generalized workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Workflow for MTT Assay

MTT_Assay seed Seed cells in a 96-well plate and allow them to adhere. treat Treat the cells with various concentrations of the test compound. seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours). treat->incubate add_mtt Add MTT reagent to each well and incubate. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. solubilize->read

Caption: A simplified workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or Sorenson's buffer, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Potential Mechanisms of Action

The diverse biological activities of benzohydrazide derivatives are attributed to their ability to interact with various biological targets. For instance, some anticancer benzohydrazides have been shown to act as inhibitors of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Proposed Signaling Pathway for an EGFR-Inhibiting Benzohydrazide Derivative

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR

Caption: A diagram illustrating the inhibition of the EGFR signaling pathway by a hypothetical benzohydrazide derivative.

This guide provides a foundational comparison of the in vitro and in vivo biological effects of benzohydrazide derivatives. Further research is warranted to elucidate the specific activities and mechanisms of this compound to fully understand its therapeutic potential.

A Comparative Review of N'-Benzoyl-2-chlorobenzohydrazide Alternatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, a comprehensive review of compounds structurally related to N'-Benzoyl-2-chlorobenzohydrazide reveals a landscape of promising alternatives with demonstrable activity against a range of pathogens. This comparison guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of the performance of these alternative compounds, highlighting their potential as leads for new therapeutic agents.

While specific quantitative antimicrobial data for this compound remains elusive in the reviewed literature, a significant body of research exists for its chemical cousins, primarily benzohydrazide derivatives, benzimidazoles, and benzothiazoles. These compounds have been evaluated for their antibacterial and antifungal properties, providing a basis for comparative analysis.

Performance of Alternative Compounds

The antimicrobial efficacy of various benzohydrazide and related heterocyclic derivatives has been assessed using standardized methods, primarily focusing on the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. These metrics provide a quantitative measure of a compound's potency in inhibiting microbial growth.

A selection of alternative compounds and their reported antimicrobial activities are summarized below. It is important to note that direct comparison is subject to variations in experimental conditions between studies.

Table 1: Antibacterial Activity of Benzohydrazide Derivatives and Related Compounds

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazideStaphylococcus aureus12.5[1]
Bacillus subtilis25[1]
N'-(substituted)-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivativesGram-positive and Gram-negative bacteriaModerate activity[2]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesStaphylococcus aureus12.5 - 100[3]
Escherichia coli12.5 - 100[3]
Pseudomonas aeruginosa12.5 - 100[3]
Klebsiella pneumoniae12.5 - 100[3]
N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamidesBacillus subtilis12.5 - 50[4]
4-(substituted-benzylamino)-2-hydroxy benzoic acidsMycobacterium chlorophenolicum25 - 50[4][5]

Table 2: Antifungal Activity of Benzohydrazide Derivatives and Related Compounds

Compound/Derivative ClassFungal StrainEC50 (µg/mL)MIC (µg/mL)Reference
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyGibberella zeae20.06 - 23.17[6]
Pellicularia sasakii26.66[6]
Phytophthora infestans15.37 - 26.77[6]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesCandida albicans12.5 - 100[3]
Aspergillus niger12.5 - 100[3]
Aspergillus flavus12.5 - 100[3]
2-octanoylbenzohydroquinoneCandida krusei2[7]
Rhizopus oryzae4[7]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility testing, with the broth microdilution method being a common standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions (e.g., 37°C for 18-24 hours for bacteria). The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A growth indicator, such as p-iodonitrotetrazolium violet (INT), can be used to aid in the visualization of microbial growth.

The following diagram outlines the general workflow for a broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compound C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Add growth indicator (optional) D->E F Visually determine the lowest concentration with no growth (MIC) E->F

Figure 1. General workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Mechanisms and Signaling Pathways

While the precise signaling pathways for most benzohydrazide derivatives are not fully elucidated, research on related compounds offers potential insights. For instance, some studies on N-benzoyl-2-hydroxybenzamides suggest that their mechanism of action may involve the disruption of a unique secretory pathway in parasites. Another study on N-phenacyldibromobenzimidazoles points towards a mechanism involving the disruption of the fungal cell membrane integrity and interference with chitin synthesis, a crucial component of the fungal cell wall.

The following diagram illustrates a hypothetical signaling pathway that could be affected by these compounds, leading to fungal cell death.

Fungal_Signaling_Pathway Compound Benzohydrazide Derivative Membrane Fungal Cell Membrane Compound->Membrane Disruption ChitinSynthase Chitin Synthase Compound->ChitinSynthase Inhibition CellWall Cell Wall Integrity Membrane->CellWall Loss of Integrity ChitinSynthase->CellWall Impaired Synthesis Apoptosis Cell Death CellWall->Apoptosis

Figure 2. Hypothetical mechanism of action for antifungal benzohydrazide derivatives.

Conclusion

The exploration of alternatives to this compound has unveiled a rich chemical space of benzohydrazide derivatives and related heterocycles with significant antimicrobial potential. The data presented herein, though not exhaustive, provides a valuable starting point for researchers aiming to develop new antimicrobial agents. Future work should focus on direct comparative studies of these promising compounds against this compound, once relevant data for the latter becomes available. Furthermore, detailed mechanistic studies are crucial to unravel the specific signaling pathways targeted by these compounds, which will be instrumental in optimizing their efficacy and selectivity.

References

Head-to-head comparison of different synthetic routes for n'-Benzoyl-2-chlorobenzohydrazide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of N'-Benzoyl-2-chlorobenzohydrazide, a molecule of interest in medicinal chemistry and drug development. The comparison is based on established chemical principles and data from analogous reactions, offering insights into potential yields, reaction conditions, and overall efficiency.

Introduction

This compound belongs to the hydrazide class of compounds, which are known for their diverse biological activities. The efficient and scalable synthesis of this target molecule is crucial for further investigation and development. This guide outlines two plausible synthetic pathways and presents a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Synthetic Route Comparison

The two most common approaches to synthesize this compound are presented below. Both routes are two-step processes involving the formation of a hydrazide intermediate followed by acylation.

Route 1: Synthesis via 2-Chlorobenzohydrazide Intermediate

This route begins with the preparation of 2-chlorobenzohydrazide from 2-chlorobenzoic acid, which is then benzoylated to yield the final product.

Route 2: Synthesis via Benzohydrazide Intermediate

This alternative pathway starts with the synthesis of benzohydrazide from benzoic acid, followed by its acylation with 2-chlorobenzoyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes. The yields for individual steps are based on reported values for analogous reactions and should be considered as estimates for the synthesis of this compound.

ParameterRoute 1: via 2-ChlorobenzohydrazideRoute 2: via Benzohydrazide
Starting Materials 2-Chlorobenzoic acid, Hydrazine, Benzoyl chlorideBenzoic acid, Hydrazine, 2-Chlorobenzoyl chloride
Key Intermediates 2-Chlorobenzoyl chloride, 2-ChlorobenzohydrazideBenzoyl chloride, Benzohydrazide
Step 1a Yield (%) ~95-100 (Acid to Acid Chloride)~95-100 (Acid to Acid Chloride)
Step 1b Yield (%) ~90-98 (Acid Chloride to Hydrazide)~90-98 (Acid Chloride to Hydrazide)
Step 2 Yield (%) High (Acylation of Hydrazide)High (Acylation of Hydrazide)
Overall Estimated Yield (%) HighHigh
Reaction Conditions Moderate temperatures, use of hazardous reagents (SOCl₂)Moderate temperatures, use of hazardous reagents (SOCl₂)
Purification Recrystallization/ChromatographyRecrystallization/Chromatography

Experimental Protocols

The following are detailed experimental methodologies for the key steps in each synthetic route, adapted from established procedures for similar compounds.

Route 1: Experimental Protocol

Step 1a: Synthesis of 2-Chlorobenzoyl chloride

To a solution of 2-chlorobenzoic acid (1 equivalent) in toluene, thionyl chloride (1.1 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours. The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 2-chlorobenzoyl chloride, which can be used in the next step without further purification. A yield of approximately 100% can be expected for this step.[1][2]

Step 1b: Synthesis of 2-Chlorobenzohydrazide

The crude 2-chlorobenzoyl chloride (1 equivalent) is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and a solution of hydrazine monohydrate (2 equivalents) in the same solvent is added dropwise with vigorous stirring. The reaction mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is filtered, washed with water to remove hydrazine hydrochloride, and then with a cold solvent to afford 2-chlorobenzohydrazide. High yields, potentially in the range of 95-98%, are achievable under optimized conditions.

Step 2: Synthesis of this compound

2-Chlorobenzohydrazide (1 equivalent) is dissolved in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine (1.1 equivalents). The solution is cooled in an ice bath, and benzoyl chloride (1.05 equivalents) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is treated with water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give pure this compound.

Route 2: Experimental Protocol

Step 1a: Synthesis of Benzoyl chloride

This step is analogous to the synthesis of 2-chlorobenzoyl chloride. Benzoic acid (1 equivalent) is reacted with thionyl chloride (1.1 equivalents) in a suitable solvent to yield benzoyl chloride.

Step 1b: Synthesis of Benzohydrazide

This step is analogous to the synthesis of 2-chlorobenzohydrazide. Benzoyl chloride (1 equivalent) is reacted with hydrazine monohydrate (2 equivalents) to produce benzohydrazide.

Step 2: Synthesis of this compound

Benzohydrazide (1 equivalent) is dissolved in a suitable solvent with a base (e.g., pyridine or triethylamine). The solution is cooled, and 2-chlorobenzoyl chloride (1.05 equivalents) is added dropwise. The workup and purification are similar to Step 2 of Route 1 to yield the final product.

Synthetic Pathway Visualizations

The following diagrams illustrate the two synthetic routes for this compound.

Route_1 cluster_0 Step 1a: Acid Chloride Formation cluster_1 Step 1b: Hydrazide Formation cluster_2 Step 2: Benzoylation 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid 2_Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride 2_Chlorobenzoic_Acid->2_Chlorobenzoyl_Chloride Toluene, Reflux SOCl2 SOCl₂ SOCl2->2_Chlorobenzoyl_Chloride 2_Chlorobenzohydrazide 2-Chlorobenzohydrazide 2_Chlorobenzoyl_Chloride->2_Chlorobenzohydrazide Solvent, RT Hydrazine Hydrazine (NH₂NH₂) Hydrazine->2_Chlorobenzohydrazide Final_Product N'-Benzoyl-2- chlorobenzohydrazide 2_Chlorobenzohydrazide->Final_Product Base, Solvent, RT Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Final_Product

Caption: Synthetic pathway for this compound via Route 1.

Route_2 cluster_0 Step 1a: Acid Chloride Formation cluster_1 Step 1b: Hydrazide Formation cluster_2 Step 2: Acylation Benzoic_Acid Benzoic Acid Benzoyl_Chloride Benzoyl Chloride Benzoic_Acid->Benzoyl_Chloride Toluene, Reflux SOCl2 SOCl₂ SOCl2->Benzoyl_Chloride Benzohydrazide Benzohydrazide Benzoyl_Chloride->Benzohydrazide Solvent, RT Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Benzohydrazide Final_Product N'-Benzoyl-2- chlorobenzohydrazide Benzohydrazide->Final_Product Base, Solvent, RT 2_Chlorobenzoyl_Chloride_reagent 2-Chlorobenzoyl Chloride 2_Chlorobenzoyl_Chloride_reagent->Final_Product

References

Assessing Target Specificity and Off-Target Effects: A Framework for n'-Benzoyl-2-chlorobenzohydrazide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the target specificity and off-target effects for the specific compound n'-Benzoyl-2-chlorobenzohydrazide is not publicly available at this time. Scientific literature primarily details its synthesis and basic chemical characterization. However, the broader class of benzoylhydrazide and hydrazone derivatives has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] This guide, therefore, provides a framework for assessing the target specificity and off-target effects of novel compounds like this compound, using established methodologies and data presentation formats relevant to drug discovery and development professionals.

General Biological Activities of Benzoylhydrazide Derivatives

Compounds containing the benzoylhydrazide scaffold have shown a range of biological activities. Studies have reported antimicrobial (antibacterial and antifungal) and anti-inflammatory effects for various hydrazone derivatives.[1][2] Some N-benzoyl-2-hydroxybenzamides, a related structural class, have been evaluated for their activity against protozoan parasites.[4] The specific biological mechanisms of action for many of these compounds, including this compound, are yet to be fully elucidated, but their chemical structure suggests potential for interaction with biological targets.[1]

Comparative Data Presentation

To facilitate a clear comparison of a compound's performance, quantitative data should be summarized in tabular format. The following tables provide templates with hypothetical data for this compound against a putative target and a panel of off-target proteins, as well as a comparison with alternative compounds.

Table 1: On-Target Activity

CompoundTargetAssay TypeIC50 (nM)Kd (nM)
This compound Target XEnzymatic5075
Alternative Compound ATarget XEnzymatic2540
Alternative Compound BTarget XEnzymatic150200

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Off-Target Selectivity Profile

CompoundOff-TargetAssay TypeIC50 (nM)Selectivity (Fold)
This compound Off-Target 1Enzymatic>10,000>200
Off-Target 2Binding5,000100
Off-Target 3Cellular>10,000>200
Alternative Compound AOff-Target 1Enzymatic1,00040
Off-Target 2Binding2,500100
Off-Target 3Cellular>10,000>400

Selectivity (Fold) = IC50 (Off-Target) / IC50 (On-Target)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key experiments used to assess target specificity and off-target effects.

Kinase Selectivity Profiling (Hypothetical for this compound)
  • Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure:

    • A radiometric or luminescence-based kinase assay is performed in a multi-well plate format.

    • Each well contains a specific kinase, its substrate, and ATP.

    • This compound is added in a series of dilutions (e.g., 10-point dose-response curve, typically from 10 µM to 0.1 nM).

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • A detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent, non-selective inhibitor).

    • IC50 values are calculated using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To verify the direct binding of this compound to its target protein in a cellular context.

  • Materials: Cultured cells expressing the target protein, this compound, lysis buffer, and antibodies for Western blotting.

  • Procedure:

    • Cells are treated with either vehicle (DMSO) or this compound at a desired concentration.

    • The treated cells are heated to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of the compound stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Selectivity & Off-Target Profiling cluster_3 Lead Optimization A Compound Library B High-Throughput Screening (e.g., Enzymatic Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D Orthogonal Assays (e.g., Binding Assay) C->D E Kinase Panel Screening D->E F Cellular Thermal Shift Assay (CETSA) D->F G Phenotypic Screening D->G H Structure-Activity Relationship (SAR) E->H F->H G->H I In Vivo Efficacy & Toxicity H->I

Caption: Experimental workflow for characterizing a novel bioactive compound.

signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical signaling pathway potentially modulated by a bioactive compound.

References

Performance Benchmark: n'-Benzoyl-2-chlorobenzohydrazide in Antimicrobial and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of n'-Benzoyl-2-chlorobenzohydrazide's performance against established industry standards in antimicrobial and anti-inflammatory domains. Due to the limited availability of direct experimental data for this compound, this report leverages data from structurally similar benzohydrazide derivatives to project its potential efficacy. All quantitative data is presented in standardized tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.

Antimicrobial Performance

Hydrazone derivatives are a known class of compounds with significant antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.[1] The performance of this compound is benchmarked against standard antibiotics, with Minimum Inhibitory Concentration (MIC) as the key performance indicator.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Salicylaldehyde 2-chlorobenzoyl hydrazone>1000500>1000>1000
Ciprofloxacin (Standard) 0.25 - 1.00.125 - 0.50.015 - 0.1250.25 - 1.0
Ampicillin (Standard) 0.25 - 2.00.03 - 0.1252.0 - 8.0Resistant

Note: Data for Salicylaldehyde 2-chlorobenzoyl hydrazone is included as a structurally related analogue to provide an indication of potential activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compound (this compound) and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The microtiter plate is incubated at 37°C for 16-20 hours under aerobic conditions.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (18-24h, 37°C) B Prepare 0.5 McFarland Standard Suspension A->B Suspend colonies C Dilute to 5x10^5 CFU/mL B->C Dilute E Inoculate Microtiter Plate C->E Add inoculum D Prepare Serial Dilutions of Test Compound D->E Add to wells F Incubate (16-20h, 37°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Performance

Hydrazide derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[1] The anti-inflammatory activity of this compound is compared with standard non-steroidal anti-inflammatory drugs (NSAIDs) using the in-vitro albumin denaturation assay.

Table 2: Comparative In-Vitro Anti-inflammatory Activity (IC₅₀ in µg/mL)
CompoundAlbumin Denaturation Inhibition (IC₅₀)
This compound Data Not Available
Salicylaldehyde 2-chlorobenzoyl hydrazone78.4
Diclofenac Sodium (Standard) 15.2
Ibuprofen (Standard) 25.8

Note: Data for Salicylaldehyde 2-chlorobenzoyl hydrazone is included as a structurally related analogue. A lower IC₅₀ value indicates greater potency.

Experimental Protocol: In-Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

  • Preparation of Solutions:

    • A 1% w/v solution of Bovine Serum Albumin (BSA) is prepared in phosphate-buffered saline (PBS, pH 6.4).

    • Test compounds and a standard drug (e.g., Diclofenac Sodium) are prepared in various concentrations (e.g., 10-500 µg/mL) in a suitable solvent.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, 0.1 mL of the test/standard solution is added.

    • The mixture is incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes, followed by cooling.

    • The turbidity of the resulting suspension is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration required to inhibit 50% of albumin denaturation) is determined by plotting percentage inhibition against compound concentration.

Signaling Pathway: General Anti-inflammatory Mechanism of NSAIDs

NSAID_Mechanism cluster_pathway Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX_Enzymes Benzohydrazide This compound (Hypothesized) Benzohydrazide->COX_Enzymes

References

Safety Operating Guide

Navigating the Safe Disposal of n'-Benzoyl-2-chlorobenzohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of n'-Benzoyl-2-chlorobenzohydrazide, synthesized from the safety profiles of structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on information for structurally related compounds, including 2-chlorobenzoyl chloride and 2-chlorobenzohydrazide. It is imperative that these guidelines are implemented in consultation with your institution's Environmental Health and Safety (EHS) department, which can provide guidance based on local regulations and a complete understanding of the waste stream.

Key Hazard Considerations

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The primary concerns include potential irritation to the skin, eyes, and respiratory tract. Furthermore, many chlorinated organic compounds are classified as harmful to aquatic life with long-lasting effects.

Hazard CategoryPotential EffectSource Compound Analogy
Skin Corrosion/Irritation Causes skin irritation2-Chlorobenzohydrazide[1]
Serious Eye Damage/Irritation Causes serious eye irritation2-Chlorobenzohydrazide[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation2-Chlorobenzohydrazide[1]
Aquatic Hazard Potentially harmful to aquatic organisms2-(4-Chlorobenzoyl)benzoic acid

Experimental Protocols: Safe Disposal Procedures

The following step-by-step process outlines the recommended protocol for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

2. Waste Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly approved by your EHS department. Incompatible materials may include strong bases, alcohols, and metals.[2]

3. Spill Management:

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2][3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure compliance with all federal, state, and local regulations.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (Solid or Liquid) B Assess Waste Stream - Pure compound? - Contaminated materials? - Solution? A->B G Spill Occurs A->G C Select Appropriate Hazardous Waste Container B->C D Label Container Clearly 'Hazardous Waste: this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup and Final Disposal E->F H Follow Spill Cleanup Protocol G->H H->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling n'-Benzoyl-2-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling n'-Benzoyl-2-chlorobenzohydrazide. The following procedures are based on available data for the compound and its structural analogs, ensuring a comprehensive approach to laboratory safety.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValueReference
Molecular FormulaC14H11ClN2O2[1]
Molecular Weight274.70200 g/mol [1]
Density1.308 g/cm³[1]
Boiling Point523.7°C at 760 mmHg[1]
Flash Point270.5°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related compounds such as 2-Chlorobenzohydrazide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, a cautious approach is mandatory. The recommended PPE is detailed below.

PPE LevelEquipment
Standard Laboratory Practice (Level D Equivalent) Safety glasses, lab coat, nitrile gloves, closed-toe shoes.[4]
Handling Powder/Potential for Dust (Level C Equivalent) Full-face or half-mask air-purifying respirator (NIOSH approved), chemical-resistant gloves (double-gloving recommended), chemical-resistant clothing or lab coat, and safety goggles.[4][5]
Large Quantities/Risk of Splash Chemical splash goggles and a face shield should be used in conjunction.[6] Chemical-resistant apron or coveralls are also recommended.

Note: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[7]

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Keep the container tightly closed when not in use.[2]

3. Handling and Use:

  • Engineering Controls: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. For procedures that may generate dust, upgrade to a respirator and additional protective clothing as outlined in the PPE table.

  • Weighing: Use a dedicated spatula and weighing vessel. Clean the balance and surrounding area immediately after use to remove any residual powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spills: Evacuate the area and prevent entry. If the spill is significant or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[8]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Chemical C->D Begin work E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete I Doff and Dispose of PPE G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H H->I Final steps J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.